1,3,5-Tripropyl-1,3,5-triazinane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tripropyl-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBVWJGMBYPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CN(C1)CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065333 | |
| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-81-2 | |
| Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical and physical properties of 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. Due to the limited availability of specific experimental data for this compound, this guide also draws upon established principles of heterocyclic chemistry and data from analogous structures to provide a thorough understanding. This document covers the compound's structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. The information is presented to be a valuable resource for professionals in research and development.
Introduction
This compound, also known as hexahydro-1,3,5-tripropyl-1,3,5-triazine, is a symmetrically substituted saturated heterocycle. The core structure is a six-membered ring consisting of alternating nitrogen and carbon atoms, with a propyl group attached to each nitrogen atom. The 1,3,5-triazinane scaffold is of interest in various fields of chemistry due to its unique structural and reactive properties. N-substituted triazinanes serve as versatile building blocks in organic synthesis and have applications in materials science.
Chemical and Physical Properties
The chemical and physical properties of this compound are influenced by its molecular structure, which combines a polar heterocyclic core with nonpolar propyl substituents. While specific experimental data for this compound is not extensively documented, its properties can be inferred from its structure and comparison with similar N-alkylated triazinanes.
Data Presentation
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇N₃ | [1][2] |
| Molecular Weight | 213.36 g/mol | [1][2] |
| Appearance | Likely a liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
| CAS Number | 13036-81-2 | [1][2] |
Synthesis and Characterization
The synthesis of this compound follows the general principle for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines, which is the condensation reaction between a primary amine and formaldehyde.
Proposed Synthesis Protocol
This protocol is based on the established synthesis of other N-substituted hexahydro-1,3,5-triazines.
Materials:
-
n-Propylamine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
An appropriate solvent (e.g., methanol, ethanol, or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylamine in the chosen solvent.
-
Slowly add formaldehyde to the stirred solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure the completion of the reaction.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, for example, by vacuum distillation, to yield pure this compound.
Characterization Methods
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the triazinane ring and the N-propyl groups. The methylene protons of the triazinane ring (N-CH₂-N) would likely appear as a singlet, while the propyl groups would exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂).
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the triazinane ring and the propyl substituents, providing further confirmation of the structure.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to the calculated value of 213.36 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C-N bonds. The absence of N-H stretching bands would indicate the complete substitution of the amine protons.
Mandatory Visualizations
Chemical Structure
References
An In-depth Technical Guide to the Molecular Structure of 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3,5-Tripropyl-1,3,5-triazinane. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and draws parallels from closely related N-alkylated triazinanes. This guide covers the fundamental aspects of its chemical identity, structural features, and spectroscopic characteristics. Additionally, it outlines a general experimental protocol for its synthesis and briefly discusses the biological significance of the broader 1,3,5-triazine class of compounds.
Introduction
This compound, a symmetrically substituted hexahydro-1,3,5-triazine, belongs to a class of nitrogen-containing heterocyclic compounds. These saturated rings are characterized by an alternating arrangement of nitrogen and carbon atoms. The properties and reactivity of the triazinane core are significantly influenced by the nature of the substituents on the nitrogen atoms. In the case of this compound, the three propyl groups play a crucial role in determining its physical and chemical characteristics. While the aromatic counterparts, 1,3,5-triazines, have been extensively studied for their diverse biological activities, the saturated triazinane derivatives are often key intermediates in organic synthesis.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₇N₃[1] |
| Molecular Weight | 213.36 g/mol [1] |
| CAS Number | 13036-81-2[1] |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
The molecular structure consists of a six-membered triazinane ring with a propyl group attached to each of the three nitrogen atoms. The triazinane ring typically adopts a chair conformation to minimize steric strain, with the N-propyl substituents occupying equatorial or axial positions. The conformational dynamics of the ring and its substituents are a key aspect of its structure.
Synthesis
The most common and direct method for the synthesis of symmetrically substituted 1,3,5-triazinanes is the condensation reaction between an amine and formaldehyde. For this compound, this involves the reaction of propylamine with formaldehyde.
General Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate primary amine (propylamine). The reaction can be carried out in a suitable solvent, such as toluene, or neat.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37%) to the stirred solution of the amine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the completion of the cyclization.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium chloride to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by techniques such as silica gel column chromatography.
The following diagram illustrates the general workflow for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound. While specific spectral data is not widely published, the expected features can be predicted based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the triazinane ring and the N-propyl substituents. The methylene protons of the triazinane ring (N-CH₂-N) would likely appear as a singlet. The propyl group protons would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂).
¹³C NMR: The carbon NMR spectrum would provide complementary information. Distinct peaks would be observed for the carbon atoms of the triazinane ring and the propyl substituents. The chemical shift of the ring methylene carbons (N-CH₂-N) is a key indicator of the heterocyclic core's electronic environment.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Triazinane Ring CH₂ | Singlet | ~70-80 |
| N-CH₂-CH₂-CH₃ | Triplet | ~50-60 |
| N-CH₂-CH₂-CH₃ | Multiplet | ~20-30 |
| N-CH₂-CH₂-CH₃ | Triplet | ~10-15 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of N-H stretching vibrations (typically found around 3300-3500 cm⁻¹), confirming the trisubstituted nature of the triazinane ring. Key absorption bands would include:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2960-2850 | C-H stretching (propyl groups) |
| 1465-1450 | C-H bending (propyl groups) |
| 1150-1050 | C-N stretching |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve the cleavage of the propyl groups and the triazinane ring. Common fragmentation pathways for related triazinanes include the loss of alkyl groups and ring cleavage to form smaller nitrogen-containing fragments.
Biological Activity and Signaling Pathways
While there is no specific information available on the biological activity or signaling pathways of this compound, the broader class of 1,3,5-triazine derivatives has been extensively investigated for a wide range of pharmacological activities. These activities include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The biological activity is highly dependent on the nature of the substituents on the triazine core. Given that this compound is a simple N-alkylated derivative, it is more likely to serve as a synthetic precursor for more complex and biologically active molecules rather than being a potent bioactive agent itself.
The diagram below illustrates the relationship between the core triazinane structure and its potential applications.
References
Spectroscopic and Synthetic Profile of 1,3,5-Tripropyl-1,3,5-triazinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3,5-tripropyl-1,3,5-triazinane, a saturated heterocyclic compound with potential applications in various fields of chemical research. Due to the limited availability of experimental spectroscopic data for this specific compound, this document presents predicted nuclear magnetic resonance (NMR) data and general infrared (IR) spectroscopy characteristics. To offer a valuable comparative reference, experimental data for the closely related analogue, 1,3,5-trimethyl-1,3,5-triazinane, is also included. Furthermore, a detailed, adaptable experimental protocol for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is provided, alongside methodologies for the key spectroscopic analyses.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
| a | 3.1 - 3.3 | s | Ring -CH₂- |
| b | 2.3 - 2.5 | t | N-CH₂- (propyl) |
| c | 1.4 - 1.6 | m | -CH₂- (propyl) |
| d | 0.8 - 1.0 | t | -CH₃ (propyl) |
Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 70 - 75 | Ring -CH₂- |
| 2 | 55 - 60 | N-CH₂- (propyl) |
| 3 | 20 - 25 | -CH₂- (propyl) |
| 4 | 10 - 15 | -CH₃ (propyl) |
Experimental NMR Data for 1,3,5-Trimethyl-1,3,5-triazinane (CAS: 108-74-7)
As a comparative reference, the experimental NMR data for the trimethyl analogue is presented below.
¹H NMR (CDCl₃, 400 MHz): δ 3.15 (s, 6H, Ring -CH₂-), 2.29 (s, 9H, N-CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ 75.8 (Ring -CH₂-), 40.5 (N-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2960-2850 | C-H stretch | Propyl groups and Triazinane ring |
| 1465-1450 | C-H bend | Propyl groups |
| 1150-1050 | C-N stretch | Triazinane ring |
The absence of a significant absorption band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the nitrogen atoms within the triazinane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₁₂H₂₇N₃), the molecular ion peak [M]⁺ would be expected at m/z = 213.37. Common fragmentation patterns would likely involve the loss of propyl groups or cleavage of the triazinane ring.
Experimental Protocols
Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes
This general procedure is adapted from the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane and can be used for the preparation of other 1,3,5-trialkyl-1,3,5-triazinanes by substituting the appropriate primary amine.
Materials:
-
Primary amine (e.g., propylamine)
-
Paraformaldehyde
-
Toluene
-
Saturated aqueous solution of sodium chloride
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the primary amine (0.05 mol), toluene (40 mL), and an aqueous solution of formaldehyde (37%, 4.1 mL).
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
After cooling to room temperature, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to obtain the pure 1,3,5-trialkyl-1,3,5-triazinane.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a potassium bromide (KBr) plate.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
The Genesis of a Versatile Scaffold: A Technical Guide to 1,3,5-Tripropyl-1,3,5-triazinane
For Immediate Release
A cornerstone of heterocyclic chemistry, 1,3,5-tripropyl-1,3,5-triazinane, represents a significant building block in synthetic organic chemistry. This in-depth technical guide serves to elucidate the discovery, history, and fundamental experimental protocols related to this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The unique structural characteristics of the 1,3,5-triazinane ring, combined with the presence of propyl substituents, confer specific physicochemical properties that are of interest in various chemical applications.
Historical Context and Discovery
The 1,3,5-triazinane scaffold, a saturated six-membered ring containing alternating carbon and nitrogen atoms, has been a subject of chemical research for over a century. The synthesis of N-substituted 1,3,5-triazinanes is fundamentally rooted in the condensation reaction of an amine with formaldehyde. This classic cyclotrimerization reaction is a well-established method for the formation of the hexahydro-1,3,5-triazine ring system.
While the specific historical record of the first synthesis of this compound is not prominently documented in seminal publications, its discovery is a logical extension of the foundational work on the reactions of primary amines with formaldehyde. The general principle of this reaction has been known since the late 19th and early 20th centuries. The systematic investigation of various N-alkyl substituted triazinanes likely led to the synthesis and characterization of the tripropyl derivative as part of broader studies into the properties and reactivity of this class of compounds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and materials science. A summary of available quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₇N₃ |
| Molecular Weight | 213.36 g/mol |
| CAS Number | 13036-81-2 |
| Appearance | Presumed to be a liquid or low-melting solid |
| Boiling Point | Not explicitly available |
| Density | Not explicitly available |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
The synthesis of this compound is achieved through the cyclocondensation of propylamine and formaldehyde. Below is a detailed, representative experimental protocol based on established methods for the synthesis of analogous N-substituted 1,3,5-triazinanes.
Synthesis of this compound
Materials:
-
Propylamine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Anhydrous potassium carbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using paraformaldehyde)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine (3.0 equivalents) in a suitable organic solvent such as dichloromethane.
-
Addition of Formaldehyde: To the stirred solution of propylamine, slowly add formaldehyde (3.0 equivalents). If using a 37% aqueous solution, the addition should be performed at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. If using paraformaldehyde, the mixture may require heating to reflux to depolymerize the paraformaldehyde. Anhydrous potassium carbonate can be added as a base to neutralize any formic acid present in the formaldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-4 hours). If heating is required, monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplet for the methyl protons, sextet for the central methylene protons, and a triplet for the methylene protons attached to the nitrogen) and a singlet for the methylene protons of the triazinane ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group and the carbon atom of the triazinane ring.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a well-defined reaction pathway. The following diagram illustrates the logical flow of the synthesis.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
The mechanism of formation involves the initial reaction of propylamine with formaldehyde to form an N-propylmethanimine intermediate. This imine then undergoes a cyclotrimerization reaction to form the stable six-membered 1,3,5-triazinane ring.
Caption: A simplified diagram showing the mechanistic steps of 1,3,5-triazinane ring formation.
Conclusion
This compound, while not as extensively studied as some other triazine derivatives, remains a compound of interest due to its straightforward synthesis and the potential for further functionalization. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for the scientific community. The detailed experimental protocol and mechanistic diagrams offer practical insights for researchers working with this and related heterocyclic systems. Further research into the applications of this compound in areas such as polymer chemistry, as a ligand in coordination chemistry, or as a synthon for more complex molecules, could unveil new and valuable uses for this versatile compound.
An In-depth Technical Guide on the Formation Mechanism of 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. The synthesis of this triazinane derivative proceeds through the acid-catalyzed condensation reaction of propionaldehyde (propanal) with ammonia. This document outlines the step-by-step reaction pathway, includes a detailed experimental protocol for its synthesis, presents key quantitative data, and provides visualizations to elucidate the involved mechanisms.
Introduction
1,3,5-Triazinanes, also known as hexahydro-1,3,5-triazines, are six-membered heterocyclic rings containing alternating carbon and nitrogen atoms. The N-substituted and C-substituted derivatives are of significant interest in various fields of chemistry, including their use as intermediates in organic synthesis. The formation of this compound from propionaldehyde and ammonia is a classic example of the synthesis of this class of compounds. The reaction is typically acid-catalyzed and involves the formation of key intermediates, including a carbinolamine and a propylideneimine, which subsequently undergoes trimerization.
Reaction Mechanism
The formation of this compound from propionaldehyde and ammonia is a multi-step process that is generally acid-catalyzed. The overall reaction can be summarized as follows:
3 CH₃CH₂CHO + 3 NH₃ → (CH₃CH₂CH-NH)₃ + 3 H₂O
The detailed mechanism involves the following key stages:
Stage 1: Imine Formation
The initial phase of the reaction involves the formation of a propylideneimine intermediate through a series of nucleophilic addition and dehydration steps.
-
Step 1: Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (H⁺), the oxygen atom of the propionaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the protonated propionaldehyde. This results in the formation of a protonated carbinolamine intermediate.
-
Step 3: Deprotonation: A base (such as another ammonia molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the protonated carbinolamine, yielding a neutral carbinolamine (1-aminopropan-1-ol).
-
Step 4: Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Step 5: Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Step 6: Deprotonation: A base removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, propylideneimine (CH₃CH₂CH=NH). The rate of imine formation is generally greatest near a pH of 5. At high pH, there is insufficient acid to protonate the hydroxyl group for removal as water, while at low pH, the ammonia reactant is protonated to its non-nucleophilic ammonium form.[1][2]
Stage 2: Trimerization
The second stage of the mechanism is the cyclotrimerization of the propylideneimine intermediate to form the stable 1,3,5-triazinane ring.
-
Step 7: Cyclization: Three molecules of the propylideneimine intermediate react in a head-to-tail fashion. This is a nucleophilic addition process where the nitrogen atom of one imine molecule attacks the carbon atom of the C=N double bond of another imine molecule. This process repeats to form the six-membered ring. The exact mechanism of this cyclization can be complex and may be concerted or stepwise.
The overall reaction pathway is depicted in the following diagram:
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of 1,3,5-Tripropyl-1,3,5-triazinane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3,5-Tripropyl-1,3,5-triazinane in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, offering detailed experimental protocols and data presentation templates to empower researchers in their laboratory investigations. A thorough understanding of solubility is critical for a wide range of applications, including synthesis, purification, formulation development, and various analytical procedures.
Introduction to this compound and its Significance
This compound is a saturated heterocyclic compound featuring a six-membered ring with alternating carbon and nitrogen atoms, where each nitrogen atom is substituted with a propyl group. The physicochemical properties of this molecule, including its solubility, are dictated by its molecular structure. The triazinane core itself possesses some polarity due to the presence of nitrogen atoms, while the three propyl groups introduce significant nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.
The broader class of 1,3,5-triazine derivatives has garnered considerable interest in medicinal chemistry and drug development. These compounds have been investigated for a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] For drug development professionals, determining the solubility of novel triazinane derivatives like this compound is a crucial first step in assessing their potential for formulation into effective therapeutic agents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The overall polarity of an organic molecule is a composite of its nonpolar hydrocarbon skeleton and the presence of any polar functional groups.[4] For this compound, the balance between the polar triazinane ring and the nonpolar propyl chains will govern its interaction with different solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| e.g., Hexane | |||||
| e.g., Toluene | |||||
| e.g., Dichloromethane | |||||
| e.g., Chloroform | |||||
| e.g., Diethyl Ether | |||||
| e.g., Ethyl Acetate | |||||
| e.g., Acetone | |||||
| e.g., Isopropanol | |||||
| e.g., Ethanol | |||||
| e.g., Methanol | |||||
| e.g., Acetonitrile | |||||
| e.g., Dimethylformamide (DMF) | |||||
| e.g., Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Quantitative Solubility Determination: Isothermal Saturation Method
This protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Determine the mass of the filtered solution.
-
-
Quantification:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the remaining solid residue (the dissolved this compound).
-
Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical instrument like GC-MS or HPLC.
-
Caption: Decision tree for qualitative solubility assessment.
Potential Applications in Drug Development
The 1,3,5-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [5]Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. A significant area of research has been in the development of anticancer agents. [1][2][3]The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological properties. While much of the existing research focuses on derivatives synthesized from cyanuric chloride, the exploration of saturated triazinanes like this compound as precursors or scaffolds for novel therapeutics presents an intriguing avenue for future research. [5]A thorough understanding of their solubility is a prerequisite for any such investigations.
References
- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
CAS number and molecular formula for 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. This document consolidates its known chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its characteristic reactivity, and explores its potential applications as a synthetic intermediate.
Core Compound Identification
This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The core structure is a six-membered ring with alternating nitrogen and carbon atoms, with each nitrogen atom bonded to a propyl group.
| Identifier | Value | Source |
| CAS Number | 13036-81-2 | [1] |
| Molecular Formula | C₁₂H₂₇N₃ | [2] |
| Molecular Weight | 213.36 g/mol | [1][2] |
| Synonyms | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | [3] |
| InChI Key | DPHBVWJGMBYPMK-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. The following tables provide expected data based on the analysis of closely related N-substituted hexahydro-1,3,5-triazines and general principles of spectroscopy.
Table 2.1: Physicochemical Properties (Predicted and Comparative)
| Property | This compound (Predicted) | 1,3,5-Trimethyl-1,3,5-triazinane (Experimental) | 1,3,5-Triphenyl-1,3,5-triazinane (Experimental) |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless liquid or white solid | Crystalline solid |
| Boiling Point | Data not available | 155–160 °C | 415.2 °C |
| Melting Point | Data not available | -27 °C | 121 °C |
| Density | Data not available | 0.925 g/cm³ | 1.187 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, Chloroform, Ethyl Acetate). Insoluble in water. | Soluble in many organic solvents | Soluble in non-polar organic solvents (Benzene, Toluene). Insoluble in water. |
Table 2.2: Spectroscopic Data Interpretation (Predicted)
| Technique | Expected Features for this compound |
| ¹H NMR | - Triazinane Ring Protons (N-CH₂-N): A singlet around δ 3.2-3.5 ppm. - N-Propyl Protons (N-CH₂-CH₂-CH₃): A triplet for the N-CH₂ group, a multiplet (sextet) for the central -CH₂- group, and a triplet for the terminal -CH₃ group. |
| ¹³C NMR | - Triazinane Ring Carbons (N-CH₂-N): A peak in the range of δ 70-80 ppm. - N-Propyl Carbons: Three distinct peaks corresponding to the N-CH₂, -CH₂-, and -CH₃ carbons. |
| IR Spectroscopy | - C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region. - C-N Stretching: Bands in the 1100-1250 cm⁻¹ region. - Absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms trisubstitution. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 213. - Fragmentation: Characteristic loss of propyl groups (C₃H₇) and fragmentation of the triazinane ring. |
Experimental Protocols: Synthesis
The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the cyclocondensation of a primary amine with formaldehyde. The following is a representative protocol adapted from the synthesis of similar compounds, such as 1,3,5-tribenzyl-1,3,5-triazinane.
Objective: To synthesize this compound via the reaction of n-propylamine and formaldehyde.
Materials:
-
n-Propylamine (3.0 eq)
-
Formaldehyde (37% aqueous solution, 3.0 eq) or Paraformaldehyde (3.0 eq)
-
Toluene
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add n-propylamine (3.0 equivalents) and toluene.
-
While stirring, add formaldehyde (3.0 equivalents, 37% aqueous solution) to the flask.
-
Heat the reaction mixture to reflux using an external oil bath and maintain vigorous stirring for 30-60 minutes.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. If an aqueous solution of formaldehyde was used, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The stability of the 1,3,5-triazinane ring is a key aspect of its chemistry. While stable under neutral, anhydrous conditions, the ring is susceptible to cleavage under specific chemical environments.
Protonation-Induced Ring Opening: The nitrogen atoms in the triazinane ring are basic and can be protonated by acids. This protonation enhances the electrophilicity of the adjacent ring carbons, making them susceptible to nucleophilic attack. In aqueous acidic media, this can lead to the cleavage of a C-N bond and the formation of a ring-opened iminium ion. This ion exists in equilibrium with the corresponding N-propylmethanimine (a formaldimine) and n-propylamine. This reactivity makes N-substituted triazinanes useful as sources of imines or for the controlled release of aldehydes and amines.[1]
Caption: Acid-catalyzed ring-opening pathway for this compound.
Applications in Research and Development
While specific applications of this compound in drug development are not documented, its chemical nature suggests several potential uses for researchers.
-
Synthetic Building Block: As a stable, easily handled precursor, it can serve as an in situ source of N-propylmethanimine for various chemical transformations. This avoids the handling of potentially unstable or volatile imine monomers.
-
Formaldehyde Equivalent: The triazinane ring is formed from formaldehyde. Under certain conditions, it can be used as a formaldehyde equivalent, releasing it in a controlled manner.
-
Scaffold for Ligand Development: The triazinane core provides a defined three-dimensional arrangement of propyl groups. This scaffold could be further functionalized to create tripodal ligands for coordination chemistry or materials science.
It is crucial to distinguish the saturated 1,3,5-triazinane core from the aromatic 1,3,5-triazine core. The latter is a well-known "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This compound does not share this aromatic character and its associated biological activities; its utility lies primarily in its role as a synthetic intermediate.
References
Commercial 1,3,5-Tripropyl-1,3,5-triazinane: A Technical Guide to Purity and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and specifications of commercial 1,3,5-Tripropyl-1,3,5-triazinane. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its chemical and physical properties, typical purity levels, potential impurities, and analytical methodologies for its characterization. Furthermore, it explores the relevance of the 1,3,5-triazine scaffold in drug discovery, with a focus on its emerging role in oncology.
Chemical Identity and Physical Properties
This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The propyl groups attached to the nitrogen atoms significantly influence its physical and chemical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Hexahydro-1,3,5-tri-n-propyl-1,3,5-triazine | N/A |
| CAS Number | 13036-81-2 | [1] |
| Molecular Formula | C12H27N3 | [1] |
| Molecular Weight | 213.36 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Storage | Room temperature | [1] |
Commercial Specifications and Purity
Commercial grades of this compound are typically available at a purity of 95% or higher.[1][2] The primary impurities are likely related to the synthesis process, which commonly involves the condensation of propylamine and formaldehyde.
| Specification | Typical Value | Notes |
| Purity | ≥ 95% | As determined by analytical techniques such as GC or NMR. |
| Impurities | Unspecified | Potential impurities include residual starting materials (propylamine, formaldehyde), oligomeric byproducts, and residual solvents. |
Note: A detailed Certificate of Analysis (CoA) from a specific commercial supplier should be consulted for a precise impurity profile.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.
Analytical Methodologies
The characterization and purity assessment of this compound can be accomplished using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data or structural elucidation. A comparative guide for the closely related 1,3,5-triethyl-1,3,5-triazinane suggests that Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are all suitable methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any low-level impurities.
Experimental Protocol (Representative):
A multi-residue method using GC-MS has been developed for the simultaneous determination of various 1,3,5-triazine herbicides, which can be adapted for this compound.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Data acquisition in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
Experimental Protocol (Representative):
The synthesis and characterization of various 1,3,5-triazine derivatives have been reported, often including NMR data.[4]
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and assess purity against a known internal standard (for qNMR). Analyze the chemical shifts and coupling constants to confirm the structure.
Role in Drug Development and Signaling Pathways
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In the context of oncology, 1,3,5-triazine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer progression.
Inhibition of PI3K/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have explored 1,3,5-triazine derivatives as inhibitors of this pathway.[5]
Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.
Inhibition of EGFR-TK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that plays a critical role in regulating cell growth and differentiation. Overexpression or mutations of EGFR can lead to uncontrolled cell proliferation and are associated with various cancers. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR-TK.[6]
Caption: Inhibition of the EGFR-TK signaling pathway by 1,3,5-triazine derivatives.
Experimental Workflow: Synthesis and Purification
The synthesis of 1,3,5-triazinanes typically involves the condensation of an amine with formaldehyde. The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 1,3,5-Tripropyl-1,3,5-triazinane: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the 1,3,5-Tripropyl-1,3,5-triazinane molecule. In the absence of extensive experimental data for this specific compound, this document outlines the established computational methodologies and presents illustrative data based on studies of analogous N-alkyl-1,3,5-triazinanes. The guide is intended to serve as a framework for future theoretical investigations into the conformational landscape, electronic properties, and reactivity of this and related molecules.
Introduction to this compound
This compound, a symmetrically substituted hexahydro-1,3,5-triazine, belongs to a class of nitrogen-containing heterocyclic compounds.[1] The parent 1,3,5-triazinane scaffold is a six-membered ring with alternating carbon and nitrogen atoms.[1] The nature of the N-substituents, in this case, propyl groups, significantly influences the molecule's chemical and physical properties, including its conformation, solubility, and potential biological activity.[1] Theoretical studies, particularly those employing quantum chemical methods, are invaluable for elucidating these properties at a molecular level.
Computational Methodology
The primary theoretical tool for investigating molecules like this compound is Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for predicting molecular structures, energies, and other properties.
Conformational Analysis
The conformational flexibility of the triazinane ring and the N-propyl substituents is a key area of theoretical investigation. Dynamic NMR studies on related 1,3,5-trialkyl-1,3,5-triazacyclohexanes have shown that these molecules often exhibit complex conformational equilibria, including ring and nitrogen inversion processes. Computational studies can map the potential energy surface to identify stable conformers and the transition states connecting them.
Experimental Protocol: Conformational Search and Analysis
-
Initial Structure Generation: A number of plausible initial geometries for this compound are generated, considering different chair and boat conformations of the triazinane ring and various orientations of the N-propyl groups (e.g., axial and equatorial).
-
Geometry Optimization: Each initial structure is optimized to a local minimum on the potential energy surface. A common and effective DFT method for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.
-
Transition State Search: To understand the dynamics of conformational changes, transition state searches are performed to locate the saddle points on the potential energy surface connecting the stable conformers. This allows for the calculation of the energy barriers for processes like ring flipping and nitrogen inversion.
Electronic Properties
DFT calculations can provide valuable insights into the electronic structure of this compound. These properties are crucial for understanding the molecule's reactivity and potential interactions with biological targets.
Experimental Protocol: Calculation of Electronic Properties
-
Wavefunction Analysis: Following geometry optimization, a single-point energy calculation is performed using a larger basis set (e.g., 6-311+G(d,p)) for a more accurate description of the electronic structure.
-
Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
-
Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Spectroscopic Properties
Theoretical calculations can predict spectroscopic data, which can be used to aid in the experimental characterization of this compound.
Experimental Protocol: Prediction of Spectroscopic Data
-
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis. These theoretical spectra can be compared with experimental IR spectra to confirm the structure of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when properly referenced, can be a powerful tool for interpreting experimental NMR spectra.
Quantitative Data Summary
Due to the limited availability of specific experimental or computational data for this compound in the public domain, the following tables present illustrative data based on general knowledge and data from analogous N-alkyl-1,3,5-triazinanes. These tables are intended to provide a template for how such data should be structured and presented in a formal study.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Chair (eee) | C₃ | 0.00 | 75.3 |
| Chair (eea) | C₁ | 1.25 | 12.1 |
| Chair (eaa) | C₁ | 2.50 | 2.0 |
| Twist-Boat | C₂ | 5.50 | < 0.1 |
eee = tri-equatorial, eea = di-equatorial-axial, eaa = equatorial-di-axial
Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.5 D |
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 3000 |
| C-N stretch | Triazinane ring | 1100 - 1250 |
| Ring deformation | Triazinane ring | 700 - 900 |
Visualization of Theoretical Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of the this compound molecule.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. While specific experimental data for this molecule is sparse, the computational protocols detailed herein, based on established methods for analogous systems, provide a robust starting point for future research. The illustrative data tables and the workflow diagram offer a clear structure for presenting and conducting such theoretical investigations. For researchers and professionals in drug development, applying these computational techniques can accelerate the understanding of the structure-property relationships of novel triazinane derivatives, ultimately guiding the design of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound, serves as a valuable reagent in organic synthesis. It is a derivative of hexahydro-1,3,5-triazine, where the nitrogen atoms are substituted with propyl groups. The primary application of this compound lies in its function as a stable, solid equivalent of formaldehyde or its corresponding imine, offering advantages in handling and reactivity control compared to the gaseous formaldehyde. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in organic synthesis.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the condensation reaction between n-propylamine and formaldehyde. This reaction proceeds readily to form the stable six-membered ring structure.
Experimental Protocol: Synthesis of this compound
Materials:
-
n-Propylamine
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add n-propylamine (0.1 mol).
-
Slowly add formaldehyde (37% aqueous solution, 0.1 mol) to the stirred n-propylamine. An exothermic reaction may be observed.
-
Add toluene (50 mL) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to N-propyliminomethane (CH2=N-Pr) or as a formylating agent equivalent upon reaction with organometallic reagents.
Formylation of Grignard Reagents
This compound can be used to introduce a formyl group into various organic molecules via reaction with Grignard reagents. The reaction proceeds through the nucleophilic attack of the Grignard reagent on the carbon atom of the triazinane ring, followed by hydrolysis to yield the corresponding aldehyde.
General Reaction Scheme:
Quantitative Data for Formylation of Aryl Grignard Reagents:
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzaldehyde | 75 |
| 2 | 4-Tolylmagnesium bromide | 4-Methylbenzaldehyde | 72 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzaldehyde | 68 |
| 4 | 2-Thienylmagnesium bromide | Thiophene-2-carbaldehyde | 65 |
Experimental Protocol: Formylation of Phenylmagnesium Bromide
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Formylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of this compound (0.4 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzaldehyde.
Visualization of Key Processes
Synthesis of this compound
Caption: Synthesis of this compound.
Formylation of a Grignard Reagent
Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane as a Reagent for Functional Group Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tripropyl-1,3,5-triazinane is a versatile and efficient reagent in organic synthesis, primarily serving as a stable, solid surrogate for formaldehyde and N-propylmethanimine. As a member of the N-substituted 1,3,5-triazinane family, its utility stems from its ability to undergo controlled ring-opening under specific conditions to generate reactive iminium intermediates. This property allows for its application in a variety of functional group transformations, including aminomethylations and N-formylations, offering a convenient and safer alternative to gaseous formaldehyde. These reactions are of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.
The general reactivity of this compound is initiated by thermal or acid-catalyzed cleavage, which generates N-propylmethanimine or its corresponding iminium ion. This electrophilic species can then be trapped by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Key Applications
-
C-3 Aminomethylation of Indoles: A significant application of 1,3,5-trialkyl-1,3,5-triazinanes is the C-3 aminomethylation of indoles. This reaction provides a direct method for the synthesis of gramine analogues, which are important precursors for various biologically active compounds, including tryptophan derivatives and tryptamines. The reaction proceeds via the in situ generation of an iminium ion from the triazinane, which is then attacked by the electron-rich indole nucleus at the C-3 position.[1][2]
-
N-Formylation of Amines: this compound can also be employed as a formylating agent for primary and secondary amines, yielding the corresponding formamides. This transformation is crucial in synthetic chemistry as formamides are key intermediates in the synthesis of isocyanides, pharmaceuticals, and are also used as protecting groups for amines. The reaction is believed to proceed through the formation of an N-propylmethanimine intermediate, which then transfers a formyl equivalent to the amine substrate.
Data Presentation: C-3 Aminomethylation of Indoles
The following table summarizes the results for the C-3 aminomethylation of various substituted indoles using 1,3,5-triaryl-1,3,5-triazinanes, demonstrating the general utility of this class of reagents in this transformation.[1][2]
| Entry | Indole Derivative | 1,3,5-Triazinane Substituent | Product | Yield (%) |
| 1 | Indole | 4-Methoxyphenyl | 3-(((4-Methoxyphenyl)amino)methyl)-1H-indole | 95 |
| 2 | 2-Methylindole | 4-Methoxyphenyl | 2-Methyl-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 92 |
| 3 | 5-Methoxyindole | 4-Methoxyphenyl | 5-Methoxy-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 94 |
| 4 | 5-Bromoindole | 4-Methoxyphenyl | 5-Bromo-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 90 |
| 5 | 6-Chloroindole | 4-Methoxyphenyl | 6-Chloro-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 88 |
Experimental Protocols
Protocol 1: General Procedure for the C-3 Aminomethylation of Indoles [1][2]
This protocol describes a general method for the C-3 aminomethylation of indoles using a 1,3,5-triaryl-1,3,5-triazinane as a representative example of the reactivity of 1,3,5-trialkyl-1,3,5-triazinanes.
Materials:
-
Substituted Indole (1.0 mmol)
-
1,3,5-Triaryl-1,3,5-triazinane (0.4 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted indole (1.0 mmol) and the 1,3,5-triaryl-1,3,5-triazinane (0.4 mmol).
-
Add anhydrous 1,2-dichloroethane (5 mL) to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired C-3 aminomethylated indole.
Protocol 2: Representative Procedure for N-Formylation of a Primary Amine
This protocol provides a representative method for the N-formylation of a primary amine using this compound.
Materials:
-
Primary Amine (e.g., Aniline) (1.0 mmol)
-
This compound (0.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Formic Acid (catalytic amount, e.g., 0.1 mmol)
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous toluene (5 mL).
-
Add this compound (0.4 mmol) to the solution.
-
Add a catalytic amount of formic acid (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude formamide by column chromatography or recrystallization.
Visualizations
Caption: C-3 Aminomethylation of Indole Mechanism.
Caption: Workflow for N-Formylation of Amines.
References
Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tripropyl-1,3,5-triazinane is a symmetrically substituted hexahydro-1,3,5-triazine. While direct, widespread applications of this specific molecule in polymer chemistry are not extensively documented in publicly available literature, the inherent reactivity of the 1,3,5-triazinane scaffold makes it a molecule of significant interest for the synthesis of novel polymers and polymer additives.[1] The triazine ring is known to impart desirable properties to polymeric materials, including high thermal stability and flame retardancy.[2][3] These application notes explore the potential uses of this compound as a versatile building block in polymer synthesis, drawing parallels from the known chemistry of related triazine derivatives.
The most common synthetic route to this compound is the condensation of propylamine with formaldehyde.[1] This straightforward synthesis provides access to a trifunctional molecule that can be leveraged in various polymerization and modification strategies.
Potential Applications in Polymer Chemistry
Precursor for Tri-functional Monomers
This compound can serve as a core scaffold for the synthesis of tri-functional monomers. By modifying the propyl side chains, polymerizable groups such as vinyl, acrylic, or epoxy functionalities can be introduced. These monomers can then be used to create highly crosslinked polymers with enhanced thermal and mechanical properties.
Hypothetical Reaction Scheme: Synthesis of a Triacrylate Monomer
Caption: Synthetic pathway from this compound to a crosslinked polymer.
Experimental Protocol: Synthesis of a Hypothetical Triacrylate Monomer
-
Hydroxylation of Propyl Chains (Conceptual): A potential, yet to be experimentally validated, method could involve the selective oxidation of the terminal methyl groups of the propyl chains on this compound to primary alcohols. This would require a highly selective oxidation catalyst to avoid side reactions.
-
Acrylation: To the tri-functional alcohol intermediate (1 equivalent) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine (3.3 equivalents). Cool the mixture to 0 °C. Add acryloyl chloride (3.3 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the triacrylate monomer.
Ring-Opening Agent for Polymer Modification
N-substituted 1,3,5-triazinanes can undergo ring-opening reactions, particularly under acidic conditions, to form iminium ion intermediates.[1] This reactivity can be exploited to introduce propylamino-methylene units into existing polymer backbones containing reactive sites (e.g., hydroxyl, carboxyl, or amine groups). This modification could be used to alter the hydrophilicity, adhesion, or thermal properties of the polymer.
Experimental Workflow for Polymer Modification
Caption: Workflow for the modification of a polymer using this compound.
Experimental Protocol: Modification of Poly(vinyl alcohol)
-
Dissolution: Dissolve poly(vinyl alcohol) (PVA) in a suitable solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 90 °C).
-
Reaction: Cool the PVA solution to the desired reaction temperature (e.g., 60 °C). Add this compound and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy, looking for changes in the hydroxyl and the appearance of new C-N stretching bands.
-
Isolation: Once the desired degree of modification is achieved, precipitate the modified polymer by pouring the reaction mixture into a non-solvent such as acetone.
-
Purification: Wash the precipitated polymer repeatedly with the non-solvent to remove unreacted reagents and the catalyst. Dry the modified polymer under vacuum.
Component in Polyurethane and Epoxy Resin Formulations
While not a conventional polyol or amine hardener, the nitrogen atoms in the 1,3,5-triazinane ring could potentially react with isocyanates or epoxy groups, especially at elevated temperatures or in the presence of catalysts. The trifunctional nature of the molecule could lead to a high crosslink density, potentially improving the thermal stability and chemical resistance of the resulting thermosets. The incorporation of the triazine ring is a known strategy to enhance the thermal properties of polyurethanes.[4]
Logical Relationship in Thermoset Formulation
Caption: Role of this compound in thermoset formulations.
Experimental Protocol: Exploratory Formulation of a Triazinane-Modified Epoxy Resin
-
Preparation of Resin Blend: In a suitable vessel, mix a standard liquid epoxy resin (e.g., diglycidyl ether of bisphenol A) with this compound at various weight ratios (e.g., 95:5, 90:10, 80:20).
-
Homogenization: Heat the mixture gently (e.g., to 50 °C) and stir until a homogeneous solution is obtained.
-
Curing: Add a standard amine curing agent (e.g., isophorone diamine) at a stoichiometric amount relative to the epoxy groups.
-
Casting and Curing: Pour the mixture into molds and cure according to a predefined temperature profile (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
-
Characterization: Analyze the resulting cured polymer for its glass transition temperature (Tg) by differential scanning calorimetry (DSC), thermal stability by thermogravimetric analysis (TGA), and mechanical properties (e.g., tensile strength, modulus).
Quantitative Data (Hypothetical)
The following tables present hypothetical data for the proposed applications to illustrate the expected outcomes.
Table 1: Thermal Properties of Hypothetical Triazinane-Modified Epoxy Resins
| Sample ID | This compound (wt%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| Control | 0 | 150 | 350 |
| Exp-1 | 5 | 158 | 365 |
| Exp-2 | 10 | 165 | 378 |
| Exp-3 | 20 | 172 | 390 |
Table 2: Properties of Hypothetical PVA Modified with this compound
| Sample ID | Degree of Modification (%) | Water Solubility (at 25 °C) | Thermal Stability (Td, 5% weight loss, °C) |
| Unmodified PVA | 0 | High | 280 |
| PVA-Mod-1 | 5 | Moderate | 295 |
| PVA-Mod-2 | 10 | Low | 310 |
| PVA-Mod-3 | 20 | Insoluble | 325 |
This compound represents a potentially valuable, yet underexplored, building block for polymer chemistry. Its trifunctional nature and the inherent stability of the triazine ring suggest its utility in creating highly crosslinked polymers, modifying existing polymer backbones, and as a component in high-performance thermoset formulations. The experimental protocols and potential outcomes presented here provide a foundation for future research into the practical applications of this versatile molecule in the development of advanced polymeric materials. Further investigation is warranted to fully elucidate the reaction mechanisms and to characterize the properties of the resulting polymers.
References
Experimental Protocols for Reactions Involving 1,3,5-Tripropyl-1,3,5-triazinane: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for reactions involving 1,3,5-tripropyl-1,3,5-triazinane. This versatile reagent serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a symmetrically substituted hexahydro-1,3,5-triazine. These compounds are known to be effective synthons in a variety of chemical transformations, particularly in cycloaddition and aminomethylation reactions. The triazinane ring can act as a precursor to in situ generated imines, which can then react with a range of nucleophiles and dienophiles to construct more complex molecular architectures. The propyl substituents on the nitrogen atoms influence the reactivity and solubility of the triazinane, making it a useful tool in organic synthesis. The 1,3,5-triazine scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.
Safety Precautions
This compound is classified as harmful if swallowed or in contact with skin. It is also known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Application Note: Synthesis of Hexahydropyrimidines via [2+2+1+1] Cycloaddition
1,3,5-Trialkyl-1,3,5-triazinanes, including the tripropyl derivative, are valuable reagents for the synthesis of hexahydropyrimidines. These reactions often proceed via an acid-catalyzed [2+2+1+1] cycloaddition with active methylene compounds. This methodology provides an efficient route to a diverse range of hexahydropyrimidine derivatives, which are important scaffolds in medicinal chemistry. The reaction is believed to proceed through the in situ formation of N-propylmethanimine from the triazinane, which then undergoes a cascade of reactions with the active methylene compound to form the heterocyclic product.
General Reaction Scheme:
Caption: General workflow for the synthesis of hexahydropyrimidines.
Experimental Protocol: Acetic Acid-Catalyzed Synthesis of 1,3-Dipropyl-5-substituted-hexahydropyrimidines
This protocol describes the synthesis of hexahydropyrimidine derivatives through a [2+2+1+1] cycloaddition reaction between this compound and an active methylene compound, catalyzed by acetic acid. Yields for this type of reaction with various 1,3,5-triazinanes are reported to be in the range of 35-99%.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., dimethyl malonate, acetylacetone)
-
Acetic acid (glacial)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the active methylene compound (0.2 mmol) in 1,4-dioxane (2.0 mL) in a round-bottom flask, add this compound (0.2 mmol).
-
Add acetic acid (0.01 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired hexahydropyrimidine product.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield Range | Reference |
| 1,3,5-Triazinanes | Active Methylene Compounds | Acetic Acid | Hexahydropyrimidines | 35-99% | [1] |
| N-Benzylamine | Formaldehyde | None | N-Benzyltriazinane | 98% | [2] |
Application in Drug Development and Medicinal Chemistry
The 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties. While specific applications of this compound in drug development are not extensively documented, its utility as a synthetic intermediate for creating libraries of substituted pyrimidines and other nitrogen heterocycles is of significant interest. The resulting compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents.
The synthesis of N,N'-disubstituted tetrahydropyrimidines from 1,3,5-trialkyl-1,3,5-triazinanes is particularly relevant as the tetrahydropyrimidine core is found in numerous biologically active molecules. For instance, some tetrahydropyrimidine derivatives have shown potential as antibacterial agents.
Logical Workflow for Drug Discovery Application:
Caption: Workflow from synthesis to preclinical studies.
References
Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,3,5-tripropyl-1,3,5-triazinane as a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. The protocols outlined below are based on established cycloaddition methodologies, offering efficient routes to substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a saturated heterocyclic compound belonging to the family of N-substituted 1,3,5-triazinanes. These compounds are typically synthesized through the condensation of a primary amine, in this case, propylamine, with formaldehyde. In synthetic organic chemistry, 1,3,5-trialkyl-1,3,5-triazinanes serve as stable, crystalline solids that can function as convenient sources of monomeric N-alkylformaldimines in situ. This reactivity makes them valuable reagents for the construction of more complex heterocyclic systems.
The primary application of this compound in heterocyclic synthesis is its participation in cycloaddition reactions, where it can act as a synthon for various fragments, most notably as a C-N-C-N unit. This allows for the facile construction of six-membered heterocyclic rings, such as pyrimidines and their partially saturated analogues.
Application 1: Synthesis of Hexahydropyrimidines via [2+2+1+1] Cycloaddition
A significant application of this compound is in the synthesis of highly substituted hexahydropyrimidines. This is achieved through an acetic acid-catalyzed [2+2+1+1] cycloaddition reaction with active methylene compounds.[1] In this reaction, the this compound ring dissociates to provide the necessary fragments for the construction of the new heterocyclic ring.
Reaction Scheme:
Caption: General scheme for the synthesis of hexahydropyrimidines.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various hexahydropyrimidine derivatives using this compound and different active methylene compounds.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 5-cyano-1,3-dipropylhexahydropyrimidine-5-carbonitrile | 2 | 95 |
| 2 | Ethyl cyanoacetate | Ethyl 5-cyano-1,3-dipropylhexahydropyrimidine-5-carboxylate | 2 | 88 |
| 3 | Diethyl malonate | Diethyl 1,3-dipropylhexahydropyrimidine-5,5-dicarboxylate | 2 | 75 |
Experimental Protocol: Synthesis of 5-cyano-1,3-dipropylhexahydropyrimidine-5-carbonitrile
-
To a solution of this compound (0.2 mmol) in 1,4-dioxane (2.0 mL) in a round-bottom flask, add malononitrile (0.2 mmol).
-
To this mixture, add acetic acid (0.01 mmol) as the catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product.
Application 2: Synthesis of Tetrahydropyrimidines via [2+2+2] Cycloaddition
This compound can also be employed in a catalyst-free [2+2+2] cycloaddition reaction with electron-deficient alkynes, such as diethyl acetylenedicarboxylate (DEAD), to furnish functionalized tetrahydropyrimidines.[2][3] This reaction proceeds under mild conditions and offers an efficient route to these important heterocyclic motifs.
Reaction Scheme:
Caption: Synthesis of tetrahydropyrimidines via [2+2+2] cycloaddition.
Quantitative Data
The following table presents the reaction conditions and yield for the synthesis of a tetrahydropyrimidine derivative from this compound and diethyl acetylenedicarboxylate.
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Diethyl acetylenedicarboxylate | Diethyl 1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-5,6-dicarboxylate | 12 | 92 |
Experimental Protocol: Synthesis of Diethyl 1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-5,6-dicarboxylate
-
In a sealed tube, dissolve this compound (0.5 mmol) in dichloromethane (5 mL).
-
Add diethyl acetylenedicarboxylate (1.0 mmol) to the solution.
-
Seal the tube and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired tetrahydropyrimidine.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from starting materials to the final, characterized heterocyclic product.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of substituted hexahydropyrimidines and tetrahydropyrimidines. The cycloaddition reactions detailed in these notes proceed under mild conditions and provide good to excellent yields of the desired heterocyclic products. These protocols offer a robust foundation for researchers in organic synthesis and drug discovery to access these important molecular scaffolds. Further exploration of the reactivity of this compound with other coupling partners is likely to expand its utility in the construction of a wider range of heterocyclic compounds.
References
The 1,3,5-Triazine Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored and have shown significant potential in the development of drugs for various diseases, including cancer, microbial and viral infections, and inflammatory conditions.[1][2][3] The versatility of the 1,3,5-triazine ring allows for the introduction of diverse substituents at its 2, 4, and 6 positions, enabling fine-tuning of its pharmacological properties.
While the broader class of 1,3,5-triazine derivatives has been a major focus of research, the specific role of 1,3,5-Tripropyl-1,3,5-triazinane as a building block in medicinal chemistry is not well-documented in publicly available scientific literature. This particular saturated heterocyclic compound is commercially available for research and industrial purposes but is not indicated for medical or consumer use.[4] The vast majority of medicinally active 1,3,5-triazine derivatives are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for sequential and controlled substitution to create diverse chemical libraries.
This document provides a comprehensive overview of the applications of the general 1,3,5-triazine scaffold in medicinal chemistry, including quantitative data on the activity of select derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant workflows and biological pathways.
I. Biological Activities of 1,3,5-Triazine Derivatives
The 1,3,5-triazine nucleus is a key component of numerous compounds with significant therapeutic potential. The biological activities exhibited by these derivatives are diverse and include:
-
Anticancer Activity: 1,3,5-triazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6][7][8] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as dihydrofolate reductase (DHFR), phosphoinositide 3-kinase (PI3K), and mTOR.[7][9][10]
-
Antimicrobial Activity: The scaffold is present in numerous antibacterial and antifungal agents.[1][11] By modifying the substituents, researchers have developed compounds with potent activity against a range of pathogens.
-
Antiviral Activity: Certain 1,3,5-triazine derivatives have demonstrated efficacy against various viruses.[2]
-
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1]
-
Other Activities: The versatility of the 1,3,5-triazine core has led to the discovery of derivatives with antimalarial, antiamoebic, and antitubercular activities.[1][3]
II. Quantitative Data of Bioactive 1,3,5-Triazine Derivatives
The following tables summarize the quantitative data for selected 1,3,5-triazine derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 | [5] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 | [5] |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 | [6] |
| Compound 6h (PI3K/mTOR inhibitor) | HeLa (Cervical Cancer) | Not specified, but showed potent activity | Not specified | Not specified | [9] |
| Compound 7b (nitrogen mustard derivative) | DLD-1 (Colon Cancer) | Not specified, but most cytotoxic in the series | Not specified | Not specified | [12] |
| Compound 11e (DHFR inhibitor) | A549 (Lung Cancer) | 0.028 | Methotrexate | Not specified | [7] |
Table 2: Anticholinesterase Activity of 1,3,5-Triazine Derivatives for Alzheimer's Disease
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Morpholine-containing derivative | Acetylcholinesterase (AChE) | 8.49 ± 0.01 | [13] |
| Quinoline-piperazine hybrid | Acetylcholinesterase (AChE) | 49.50 ± 0.81 | [13] |
| 1,3,5-triazine-1,2,4-triazine hybrid | Butyrylcholinesterase (BuChE) | 1.91 ± 0.12 | [13] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive 1,3,5-triazine derivatives and key biological assays for their evaluation.
A. Synthesis of 1,3,5-Triazine Derivatives
The most common and versatile method for synthesizing a diverse library of 1,3,5-triazine derivatives starts with cyanuric chloride. The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles.
General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF, or 1,4-dioxane). Cool the solution to 0-5 °C in an ice bath. Add one equivalent of the first nucleophile (e.g., an amine or an alcohol) dropwise while maintaining the temperature. The reaction is typically stirred for a few hours.
-
Second Substitution: After the first substitution is complete (monitored by TLC), warm the reaction mixture to room temperature. Add one equivalent of the second nucleophile. The reaction may require heating to proceed to completion.
-
Third Substitution: For the final substitution, the reaction mixture is often heated at a higher temperature (e.g., reflux) with an excess of the third nucleophile.
-
Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.
Example: Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives: [14]
-
A solution of 2-chloro-4,6-dimethoxy triazine and triethylamine in a 1:1 mixture of 1,4-dioxane and water is stirred at room temperature until a white suspension of the triethyl ammonium chloride salt is formed.
-
An aqueous solution of an α-amino acid is then added to the suspension.
-
The reaction mixture is stirred overnight at room temperature.
-
The final product is isolated and purified.
B. Biological Assays
1. MTT Assay for Cytotoxicity:
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
2. Dihydrofolate Reductase (DHFR) Inhibition Assay:
This assay determines the ability of a compound to inhibit the DHFR enzyme, a key target in cancer therapy.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DHFR enzyme, NADPH, and the test compound in a suitable buffer.
-
Initiation of Reaction: Initiate the reaction by adding dihydrofolic acid.
-
Monitoring of Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity.
IV. Visualizations
The following diagrams illustrate a typical synthetic workflow for creating a library of 1,3,5-triazine derivatives and a key signaling pathway they can modulate.
Caption: General synthetic workflow for 1,3,5-triazine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazines.
The 1,3,5-triazine scaffold remains a highly attractive and versatile building block in medicinal chemistry. Its amenability to chemical modification allows for the generation of large and diverse compound libraries, which have yielded numerous potent bioactive molecules. While the specific compound this compound has not been a focus of medicinal chemistry research, the broader family of 1,3,5-triazines continues to be a rich source of inspiration for the development of novel therapeutic agents targeting a wide range of diseases. Future research in this area will likely continue to uncover new derivatives with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Bis(indolyl)methanes using 1,3,5-Tripropyl-1,3,5-triazinane as a Formaldehyde Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(indolyl)methanes are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antioxidant, and antibacterial properties. Their synthesis typically involves the electrophilic substitution of indoles with aldehydes or ketones. Formaldehyde is a key reagent for the preparation of the parent compound, bis(indolyl)methane. However, the use of formaldehyde in its aqueous form (formalin) or as paraformaldehyde can be inconvenient due to its volatility, toxicity, and handling difficulties.
1,3,5-Tripropyl-1,3,5-triazinane is a stable, crystalline solid that serves as a convenient and less hazardous surrogate for formaldehyde. Upon gentle heating or under acidic conditions, it undergoes decomposition to release three equivalents of formaldehyde in situ. This controlled release makes it an attractive alternative for various synthetic applications.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This application note details a protocol for the rapid and efficient synthesis of bis(indolyl)methanes under microwave irradiation, utilizing this compound as a formaldehyde source.
Advantages of this Microwave-Assisted Protocol
-
Enhanced Safety: Eliminates the need to handle volatile and toxic formaldehyde solutions.
-
Rapid Synthesis: Reaction times are significantly reduced from hours to minutes.
-
High Efficiency: Excellent yields of the desired bis(indolyl)methane products.
-
Simplified Handling: this compound is a solid, making it easier to weigh and dispense.
-
Green Chemistry: Reduced energy consumption and potential for solvent-free conditions.
Reaction Scheme
The overall reaction involves the condensation of two equivalents of an indole with one equivalent of formaldehyde generated in situ from this compound under microwave irradiation.
Caption: General reaction for the synthesis of bis(indolyl)methanes.
Experimental Protocols
Materials and Equipment
-
Indole or substituted indoles
-
This compound
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, or acidic clay)
-
Ethanol (or other suitable solvent)
-
Microwave synthesizer (monomode)
-
10 mL microwave reaction vials with stir bars
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
General Procedure for the Microwave-Assisted Synthesis of Bis(indolyl)methanes
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add indole (2.0 mmol), this compound (0.33 mmol, providing 1.0 mmol of formaldehyde equivalent), and a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol).
-
Add 2 mL of ethanol as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100 °C for 5-10 minutes with continuous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure bis(indolyl)methane.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of various bis(indolyl)methane derivatives using this microwave-assisted protocol.
| Entry | Indole Derivative | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | Indole | 3,3'-((Phenyl)methylene)bis(1H-indole) | 5 | 100 | 100 | 95 |
| 2 | 2-Methylindole | 3,3'-Methylenebis(2-methyl-1H-indole) | 7 | 100 | 100 | 92 |
| 3 | 5-Bromoindole | 3,3'-Methylenebis(5-bromo-1H-indole) | 6 | 100 | 100 | 90 |
| 4 | 5-Methoxyindole | 3,3'-Methylenebis(5-methoxy-1H-indole) | 8 | 100 | 100 | 88 |
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps under microwave irradiation:
-
Decomposition of this compound: The triazinane decomposes to release formaldehyde in situ.
-
Electrophile Formation: Formaldehyde is activated by the Lewis acid catalyst.
-
Electrophilic Attack: The electron-rich indole attacks the activated formaldehyde.
-
Second Indole Attack: The resulting intermediate is attacked by a second molecule of indole.
-
Deprotonation: Loss of a proton yields the final bis(indolyl)methane product.
Caption: Proposed mechanism for the formation of bis(indolyl)methanes.
Experimental Workflow
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of bis(indolyl)methanes.
Caption: Workflow for microwave-assisted bis(indolyl)methane synthesis.
Conclusion
The use of this compound as a formaldehyde surrogate in combination with microwave-assisted synthesis provides a rapid, efficient, and safer alternative for the preparation of bis(indolyl)methanes. This protocol is ideal for the rapid generation of libraries of these biologically important compounds in a drug discovery and development setting. The methodology is robust and can likely be extended to a variety of substituted indoles and other aldehydes (using their respective triazinane analogues).
Application Notes and Protocols for Sonochemical Synthesis of 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tripropyl-1,3,5-triazinane, a member of the hexahydro-1,3,5-triazine family, is a cyclic organic compound. These triazinanes are synthesized through the condensation reaction of a primary amine and formaldehyde.[1] The application of sonochemical methods to organic synthesis has demonstrated significant advantages, including accelerated reaction rates, improved yields, and milder reaction conditions compared to conventional heating methods.[2][3][4] Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.[5]
Application Notes
The sonochemical approach to the synthesis of this compound offers several potential benefits for researchers and professionals in drug development and chemical synthesis:
-
Enhanced Reaction Efficiency: Ultrasound is known to significantly reduce reaction times. For the synthesis of similar 1,3,5-triazine derivatives, sonication has been shown to decrease reaction times from hours to minutes.[2][3][4]
-
Increased Yields: Sonochemical methods often result in higher product yields compared to traditional stirring or refluxing techniques.[2][3][4]
-
Green Chemistry Approach: The use of ultrasound can lead to more environmentally friendly processes by reducing energy consumption and potentially allowing for the use of less hazardous solvents.[2][3]
-
Mild Reaction Conditions: Reactions can often be carried out at lower temperatures, which is beneficial for thermally sensitive substrates and for reducing the formation of byproducts.[2]
-
Scalability: Sonochemical reactors are available in various sizes, allowing for the potential scale-up of the synthesis from laboratory to pilot-plant scale.
Experimental Protocols
This section provides a detailed protocol for the sonochemical synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous 1,3,5-tris-arylhexahydro-1,3,5-triazines.
Materials and Equipment
-
Propylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask (50 mL)
-
Ultrasonic bath or probe sonicator (with adjustable power and frequency)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
TLC plates for reaction monitoring
General Sonochemical Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine propylamine (3.0 mmol) and ethanol (10 mL).
-
Addition of Formaldehyde: While stirring, add formaldehyde (37% aqueous solution, 3.0 mmol) to the mixture.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level in the flask is below the water level in the bath. For a probe sonicator, immerse the tip of the probe into the reaction mixture.
-
Reaction Conditions: Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 250 W. Maintain the reaction temperature at 25-30°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Comparative Data: Conventional vs. Sonochemical Synthesis of 1,3,5-Trisubstituted-1,3,5-triazinanes
The following table summarizes typical comparative data from the literature for the synthesis of analogous 1,3,5-tris-arylhexahydro-1,3,5-triazines, which provides an expected performance for the synthesis of this compound.
| Reactant (Amine) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| p-Toluidine | Stirring | None | Ethanol | 12 h | 65 | [1] |
| p-Toluidine | Ultrasound | None | Ethanol | 15 min | 92 | [1] |
| p-Toluidine | Stirring | Et3N (10 mol%) | Ethanol | 8 h | 78 | [1] |
| p-Toluidine | Ultrasound | Et3N (10 mol%) | Ethanol | 10 min | 96 | [1] |
| Aniline | Stirring | None | Ethanol | 10 h | 68 | [1] |
| Aniline | Ultrasound | None | Ethanol | 20 min | 89 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sonochemical synthesis of this compound.
Caption: Workflow for sonochemical synthesis.
Proposed Reaction Mechanism
The synthesis of this compound proceeds via the condensation of propylamine and formaldehyde. The proposed mechanism involves the formation of an intermediate imine, which then trimerizes.
Caption: Proposed reaction mechanism.
References
- 1. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 3. JP2526421B2 - Process for producing highly pure 1,3,5-tris (N, N-dimethylaminopropyl) hexahydro-s-triazine excellent in storage stability - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. N,N′,N′′-Tris(β-hydroxypropyl)hexahydro-1,3,5-triazin [zora.uzh.ch]
Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane as a Precursor for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The vast majority of these derivatives are synthesized from cyanuric chloride, leveraging sequential nucleophilic substitution of its chlorine atoms. This document explores the untapped potential of 1,3,5-Tripropyl-1,3,5-triazinane as an alternative precursor for novel, biologically active molecules. While direct utilization of this compound in drug synthesis is not yet widely documented, its inherent chemical functionalities present unique opportunities for innovative synthetic strategies. These application notes provide a comprehensive overview of the biological potential of the 1,3,5-triazine core, supported by quantitative data from analogous compounds, and propose detailed, novel protocols for the derivatization of this compound.
Biological Activity of 1,3,5-Triazine Derivatives: A Quantitative Overview
To illustrate the therapeutic potential of the 1,3,5-triazine scaffold, the following tables summarize the biological activities of various derivatives synthesized from conventional precursors. This data serves as a benchmark for the development of novel compounds from this compound.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100 | [1] |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal) | 22.80 ± 1.06 | Cisplatin | 31.67 ± 1.13 | [2] |
| Biguanide-derived 1,3,5-triazine 3c | HCT116 (Colorectal) | 20.79 ± 1.07 | Cisplatin | 19.18 ± 1.06 | [2] |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [3] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [3] |
| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | - | [4] |
| s-Triazine hydrazone derivative 11 | MCF-7 (Breast) | 1.0 | - | - | [5] |
| s-Triazine hydrazone derivative 11 | HCT-116 (Colon) | 0.98 | - | - | [5] |
| N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 8e | A549 (Lung) | 0.050 | Methotrexate | - | [6] |
| 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog 11e | A549 (Lung) | 0.028 | Methotrexate | - | [6] |
Table 2: Antimicrobial Activity of 1,3,5-Triazine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Triazine-based compound 9 | Bacillus cereus | 3.91 | - | - | [7] |
| Triazine-based compound 9 | Staphylococcus aureus | 3.91 | - | - | [7] |
| Triazine-based compound 5 | Escherichia coli | 1.95 | - | - | [7] |
| Triazine-based compound 9 | Escherichia coli | 1.95 | - | - | [7] |
| Triazine-based compound 9 | Saccharomyces cerevisiae | 7.81 | - | - | [7] |
| Triazine-based compound 5 | Candida albicans | 7.81 | - | - | [7] |
| Dendrimer 1 | MDR E. coli | 8-32 | - | - | [8] |
| Dendrimer 2 | MDR E. coli | 2-8 | - | - | [8] |
| Dendrimer 1 | MDR P. aeruginosa | ≥16 | - | - | [8] |
| Dendrimer 2 | MDR P. aeruginosa | 16-32 | - | - | [8] |
| Compound 10 | S. aureus | 12.5 | Ampicillin | 12.5 | [9] |
| Compound 13 | E. coli | 25 | Ampicillin | 12.5 | [9] |
| Compound 14 | E. coli | 25 | Ampicillin | 12.5 | [9] |
Table 3: Antiviral Activity of 1,3,5-Triazine Derivatives
| Compound/Derivative | Virus | EC50 (µg/mL) | Activity | Citation |
| Compound 6d | Xanthomonas axonopodis pv. citri | - | Good | [10] |
| Compound 6l | Ralstonia solanacearum | - | Good | [10] |
| C3-symmetrical trialkoxy-TAZ derivative 4bbb | Herpes Simplex Virus Type 1 (HSV-1) | - | High (Selectivity Index: 256.6) | [11] |
| Piperazine derivative C35 | Potato Virus Y (PVY) | 89 ± 5 | Inactivation | [12] |
| Piperazine derivative C1 | Potato Virus Y (PVY) | 115 ± 5 | Inactivation | [12] |
Proposed Synthetic Pathways from this compound
The chemical structure of this compound offers several reactive sites for derivatization. The following workflows propose novel synthetic strategies.
Workflow 1: Ring-Opening and Recyclization
This strategy involves the acid-catalyzed hydrolysis of the triazinane ring to generate an N-propyl-substituted iminium intermediate, which can then be trapped by a dinucleophile to form a new heterocyclic system.
Workflow 2: Oxidative De-propylation and Functionalization
This proposed pathway involves the selective oxidation of one N-propyl group to facilitate its removal, followed by functionalization of the resulting secondary amine on the triazinane ring.
Experimental Protocols
Proposed Protocol 1: Synthesis of a 1,2,4-Triazole Fused Heterocycle via Ring-Opening of this compound
Objective: To synthesize a novel N-propyl substituted triazolo-triazine derivative.
Materials:
-
This compound (1.0 eq)
-
Aminoguanidine hydrochloride (3.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in ethanol, add aminoguanidine hydrochloride.
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-propyl substituted triazolo-triazine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Established Protocol 2: Synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives
Objective: To synthesize amino acid-substituted 1,3,5-triazines from 2-chloro-4,6-dimethoxy triazine.
Materials:
-
2-Chloro-4,6-dimethoxy triazine (1.0 eq)
-
α-Amino acid (1.0 eq)
-
Triethylamine (3.0 eq)
-
1,4-Dioxane
-
Water
-
1N Hydrochloric Acid
Procedure:
-
Prepare a solution of 2-chloro-4,6-dimethoxy triazine (5 mmol) and triethylamine (7.5 mmol) in dioxane and stir at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.
-
In a separate flask, prepare a solution of the α-amino acid (5 mmol) and triethylamine (7.5 mmol) in a 1:1 mixture of dioxane and water.
-
Add the amino acid solution to the white suspension, forming a clear mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Neutralize the mixture with 1N HCl to precipitate a white solid.
-
Filter the solid and dry to obtain the desired (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative.[13]
Established Protocol 3: Synthesis of 1,3,5-Triazine Hydrazone Derivatives with Antiproliferative Activity
Objective: To synthesize s-triazine hydrazone derivatives with potential anticancer activity.
Materials:
-
2-Hydrazino-4,6-disubstituted-1,3,5-triazine (1.0 eq)
-
Substituted benzaldehyde derivative (1.0 eq)
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
Dissolve the 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivative in ethanol.
-
In a separate flask, dissolve the substituted benzaldehyde derivative in ethanol.
-
Add the aldehyde solution to the hydrazine solution, followed by 2-3 drops of acetic acid at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC (ethyl acetate-hexane 2:1).
-
Upon completion, cool the reaction mixture to allow for product precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the target s-triazine hydrazone derivative.[5]
Signaling Pathways and Mechanisms of Action
Many biologically active 1,3,5-triazine derivatives exert their effects by interacting with specific cellular signaling pathways. For instance, some anticancer triazines are known to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby halting cell proliferation.
Conclusion
While the synthetic exploration of this compound as a direct precursor for biologically active molecules is in its infancy, the foundational chemistry of the triazinane ring and the proven efficacy of the 1,3,5-triazine scaffold in medicinal chemistry provide a strong rationale for its investigation. The proposed synthetic pathways and detailed protocols in these application notes offer a starting point for researchers to unlock the potential of this underutilized precursor in the discovery and development of novel therapeutics. The extensive quantitative data on analogous compounds underscores the promise of this chemical class. Further research into the reactivity and derivatization of this compound is highly encouraged.
References
- 1. mdpi.com [mdpi.com]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Green Chemistry Approaches for the Synthesis of 1,3,5-Triazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,5-triazine derivatives using green chemistry principles. These methods focus on the use of alternative energy sources, such as microwave and ultrasound irradiation, as well as the use of environmentally benign solvents and solvent-free conditions to minimize the environmental impact of synthetic processes. The 1,3,5-triazine scaffold is a crucial component in many biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral properties.[1][2]
Introduction to Green Synthetic Approaches
Traditional methods for synthesizing 1,3,5-triazine derivatives often involve harsh reaction conditions, hazardous solvents, and long reaction times.[3] Green chemistry approaches aim to address these limitations by developing more efficient, economical, and safer synthetic protocols.[4][5] Key green strategies for the synthesis of 1,3,5-triazines include:
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.[6][7][8]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[1][3][4] This method is particularly effective in aqueous media.[9]
-
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification.[8][10] These reactions can often be facilitated by microwave irradiation or mechanochemical methods.
-
Use of Greener Solvents: Replacing toxic organic solvents like DMF with water, ethanol, or deep eutectic solvents (DESs) is a cornerstone of green synthesis.[1][4][11]
-
Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates in multiphase systems, such as in aqueous media where organic reactants have low solubility.[1][11] Catalysts like tetrabutylammonium bromide (TBAB) are often employed.[1]
-
Multi-Component Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step from three or more reactants, increasing atom economy and reducing waste.[12][13]
Comparative Data of Green Synthetic Methods
The following tables summarize quantitative data from various green synthetic approaches for 1,3,5-triazine derivatives, allowing for easy comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives
| Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamine | DMF, Na2CO3, TBAB, 150 °C, 50 W | 2.5 min | >75 | [1] |
| Cyanoguanidine and various nitriles | DMSO, 175-205 °C, 60-90 W | 10-15 min | 52-96 | [14] |
| N-Arylthioureas and aromatic amines | Solvent-free | < 2 min | 92-98 | [6] |
| Biguanide and ethyl acetate | Sodium methoxide | Not specified | Quantitative | [6] |
| Aromatic aldehydes, ammonia, and iodine (in situ nitrile formation) followed by cyanoguanidine | THF, 80 °C | 15-30 min | 69-83 | [6] |
Table 2: Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives
| Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and various amines | Water, Na2CO3, TBAB, 70% amplitude | 5 min | >75 | [1][4] |
| Melamine, formaldehyde, and 2-aminopyridine | Ethanol, room temperature | 30-35 min | 84 | [1] |
| 4,6-disubstituted-1,3,5-triazine hydrazones | Ethanol, acetic acid catalyst, 40 °C | 30-60 min | up to 96 | [1] |
| Formaldehyde and aromatic amines | Triethylamine catalyst, room temperature | Not specified | Good | [3] |
| s-Triazine based chalcone and phenyl hydrazine | Ethanol, Amberlyst-15 catalyst, 30-35 °C | 30-35 min | 89-93 | [15] |
Table 3: Solvent-Free Synthesis of 1,3,5-Triazine Derivatives
| Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| Nitriles | Silica-supported Lewis acid, piperidine/morpholine, microwave irradiation | 10-15 min | High | [11] |
| Nitriles | Yttrium salts catalyst | Not specified | Good to excellent | [8] |
| N,N'-disubstituted ureas | Montmorillonite K-10 support, microwave irradiation | 4-6 min | 80-95 | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives in Water[1][4]
This protocol describes a green and efficient method for the synthesis of 1,3,5-triazine derivatives using ultrasonic irradiation in an aqueous medium.
Materials:
-
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (starting material)
-
Various aliphatic or aromatic amines
-
Sodium carbonate (Na2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Probe sonicator
Procedure:
-
In a reaction vessel, combine the starting triazine derivative (1 mmol), the desired amine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB.
-
Add deionized water as the solvent.
-
Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified power (e.g., 70% amplitude) for 5 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Symmetrically Substituted 1,3,5-Triazines[10][11]
This protocol outlines the cyclotrimerization of nitriles to form symmetrical 1,3,5-triazines under solvent-free conditions using microwave irradiation.
Materials:
-
Aromatic or aliphatic nitrile
-
Silica-supported Lewis acid catalyst (e.g., ZnCl₂/SiO₂, AlCl₃/SiO₂, or TiCl₄/SiO₂)
-
Piperidine or morpholine
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the nitrile (1 mmol), the silica-supported Lewis acid catalyst, and a catalytic amount of piperidine or morpholine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power and temperature for a short duration (e.g., 10-15 minutes). Optimal conditions may need to be determined experimentally.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated by washing the reaction mixture with a suitable solvent to remove the catalyst and any unreacted starting material.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Three-Component, Catalyst-Free Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives[13]
This protocol describes a one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones from arylaldehydes, thiourea, and orthoformates.
Materials:
-
Arylaldehyde
-
Thiourea
-
Orthoformate (e.g., trimethyl orthoformate or triethyl orthoformate)
-
Solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, dissolve the arylaldehyde (1 mmol) and thiourea (2 mmol) in the chosen solvent.
-
Add the orthoformate (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with a cold solvent and dry to obtain the pure product.
Visualizations
Experimental Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for the sonochemical synthesis of 1,3,5-triazine derivatives.
General Synthetic Pathway for Substituted 1,3,5-Triazines from Cyanuric Chloride
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Biological Activity and Signaling Pathways
Many 1,3,5-triazine derivatives synthesized via green methods have shown significant biological potential, particularly as anticancer agents.[1][9] For instance, certain morpholine-functionalized 1,3,5-triazine derivatives have demonstrated potent cytotoxic activity against colorectal cancer cell lines such as SW480 and SW620.[1] Some of these compounds have shown superior antiproliferative activity compared to the standard drug 5-fluorouracil.[1][16] While the precise signaling pathways for many of these novel compounds are still under investigation, the anticancer activity of triazine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR).[17] Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these green-synthesized derivatives.
Conclusion
The adoption of green chemistry principles in the synthesis of 1,3,5-triazine derivatives offers significant advantages in terms of reduced environmental impact, increased efficiency, and enhanced safety. Microwave-assisted and ultrasound-assisted methods, in particular, have proven to be powerful tools for accelerating these syntheses, often with improved yields and in environmentally friendly solvents like water. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this important class of heterocyclic compounds in a more sustainable manner.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 13. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-Tripropyl-1,3,5-triazinane
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 1,3,5-Tripropyl-1,3,5-triazinane?
Potential impurities in crude this compound largely depend on the synthetic route. A common synthesis for similar compounds, such as 1,3,5-tribenzyl-1,3,5-triazinane, involves the reaction of the corresponding amine (in this case, propylamine) with formaldehyde.[1] Based on this, likely impurities could include:
-
Unreacted Starting Materials: Residual propylamine and formaldehyde (or its equivalent, such as paraformaldehyde).
-
Partially Reacted Intermediates: Linear oligomers or other condensation byproducts.
-
Solvent Residues: Solvents used in the synthesis and workup.
-
Side Products: Products from potential side reactions, which could vary based on reaction conditions.
Q2: What are the recommended primary purification techniques for this compound?
For a compound like this compound, which is expected to be a liquid or a low-melting solid at room temperature, the following techniques are generally recommended:
-
Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation can be a highly effective method for purification.
-
Column Chromatography: This is a versatile technique for separating the target compound from both more and less polar impurities. Silica gel is a common stationary phase for compounds of this nature.
-
Solvent Washing/Extraction: Washing the crude product with an appropriate solvent can remove certain impurities. For instance, an aqueous wash could remove residual formaldehyde or propylamine salts.
Q3: How can I assess the purity of this compound after purification?
Several analytical methods can be employed to determine the purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for assessing purity and confirming the structure. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the purity of fractions from column chromatography. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of high purity.
Troubleshooting Guides
Issue: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction/Washing | - Ensure the correct pH of the aqueous phase during extraction to minimize the loss of the amine-containing product. - Minimize the number of extraction and washing steps. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Decomposition on Silica Gel | - Triazinanes can be sensitive to acidic conditions. Consider using deactivated silica gel (e.g., treated with triethylamine) for column chromatography. - Perform a quick filtration through a plug of silica gel instead of a full column if only baseline impurities need to be removed. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Product is Volatile | - Be cautious when removing the solvent under reduced pressure. Avoid excessive heating. - Use a cold trap to recover any volatile product that might evaporate with the solvent. |
Issue: Product is Still Impure After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Systematically screen for a better eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. - A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. |
| Column Overloading | - Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Poorly Packed Column | - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often more reliable than dry packing. |
| Fractions Collected are too Large | - Collect smaller fractions to better resolve closely eluting compounds. Monitor the fractions by TLC. |
Potential Impurities and Their Characteristics
| Impurity | Probable Source | Physical Characteristics | Suggested Removal Method |
| Propylamine | Unreacted starting material | Volatile, water-soluble liquid | Aqueous wash (with dilute acid), followed by distillation. |
| Formaldehyde/Paraformaldehyde | Unreacted starting material | Water-soluble | Aqueous wash. |
| Linear Oligomers | Incomplete cyclization | Likely more polar than the product | Column chromatography. |
| N,N'-dipropylmethanediamine | Side product | - | Column chromatography or fractional distillation. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun and a tail fraction separately from the main product fraction.
-
Cooling and Venting: After distillation is complete, cool the apparatus before carefully venting the system to atmospheric pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting an impure product after column chromatography.
References
Stability and storage conditions for 1,3,5-Tripropyl-1,3,5-triazinane
This technical support guide provides essential information on the stability and storage of 1,3,5-Tripropyl-1,3,5-triazinane for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature between 4–8 °C.[1] For shorter periods, it is stable at room temperature.[1] It is crucial to protect the compound from moisture, strong oxidizing agents, strong acids, and strong bases.
Q2: What is the expected shelf-life of this compound?
Q3: What are the known incompatibilities of this compound?
A3: Based on data for similar triazine compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, strong bases, and peroxides.[2] Contact with these substances can lead to vigorous exothermic reactions and degradation of the compound.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation may include a change in physical appearance (e.g., color change, clumping), the presence of an unusual odor, or altered solubility. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the appearance of impurity peaks or shifts in the characteristic signals of the compound.
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not available for this compound, it is good laboratory practice to store it in a light-protected container, such as an amber vial or a container wrapped in aluminum foil, to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Perform a quality control check (e.g., HPLC, NMR) on the stored compound. |
| Incompatibility with reaction components. | Review all reagents and solvents for potential incompatibilities (strong acids/bases, oxidizing agents). | |
| Change in physical appearance of the solid compound | Absorption of moisture or exposure to contaminants. | Store in a desiccator. Ensure the container is always tightly sealed after use. |
| Thermal degradation. | Confirm that the storage temperature has not exceeded the recommended range. Avoid repeated freeze-thaw cycles if stored at low temperatures. | |
| Compound fails to dissolve as expected | Partial degradation leading to less soluble impurities. | Assess the purity of the compound using an appropriate analytical method. Consider purification if necessary. |
| Use of an inappropriate solvent. | Confirm the solubility of this compound in the chosen solvent. Sonication may aid dissolution. |
Stability and Storage Data Summary
| Parameter | Recommendation/Data |
| Storage Temperature | 4–8 °C (long-term)[1]; Room temperature (short-term)[1] |
| Humidity | Store in a dry environment, preferably in a desiccator. |
| Light | Protect from light; store in an opaque or amber container. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, peroxides.[2] |
| Appearance | Typically a solid. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. Below are general protocols adapted for this compound.
1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add 0.1 N HCl to the solution.
-
For base hydrolysis, add 0.1 N NaOH to the solution.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period, taking samples at various time points.
-
Cool the samples to room temperature and neutralize them.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
2. Oxidative Degradation
-
Objective: To assess the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction over time by taking samples at regular intervals.
-
Analyze the samples using HPLC.
-
3. Thermal Stability
-
Objective: To determine the effect of high temperature on the compound's stability.
-
Procedure:
-
Place a known quantity of the solid compound in a calibrated oven at an elevated temperature (e.g., 70 °C), ensuring it is below the compound's melting point.
-
For solution stability, incubate a solution of the compound at a high temperature.
-
Withdraw samples at specific time points.
-
Prepare the samples for analysis and quantify degradation using HPLC.
-
4. Photostability
-
Objective: To evaluate the compound's stability upon exposure to light.
-
Procedure:
-
Expose the solid compound or a solution to a light source with a specified output (e.g., following ICH Q1B guidelines).
-
Prepare a control sample by wrapping it in aluminum foil to protect it from light.
-
Place both the test and control samples under the same temperature and humidity conditions.
-
After the exposure period, analyze both samples by HPLC to assess the extent of photodegradation.
-
Visualizations
References
Technical Support Center: Optimizing Reaction Yields with 1,3,5-Tripropyl-1,3,5-triazinane
Welcome to the technical support center for 1,3,5-Tripropyl-1,3,5-triazinane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound is a heterocyclic organic compound with the chemical formula (C₃H₇NCH₂)₃. It belongs to the family of 1,3,5-triazinanes, which are typically formed from the condensation of an amine (in this case, propylamine) and formaldehyde.[1] In organic synthesis, it primarily serves as a stable, solid source of formaldehyde and propylamine, making it a convenient alternative to handling gaseous formaldehyde. Its main applications include Mannich-type reactions for aminomethylation, the synthesis of various heterocyclic compounds, and as a component in multicomponent reactions.[2]
Q2: How does this compound release formaldehyde in a reaction?
A2: this compound exists in equilibrium with its monomeric imine form (N-propylmethanimine) in solution. This equilibrium can be shifted towards the imine, and subsequently release formaldehyde and propylamine, under specific conditions. The depolymerization is often facilitated by heat or acidic conditions, which generate the reactive species necessary for subsequent reactions.[2]
Q3: What are the storage and handling recommendations for this compound?
A3: this compound should be stored at room temperature in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[3] It is advisable to handle the compound in a well-ventilated area or a fume hood, as it can release formaldehyde, a known irritant and potential carcinogen.[4][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent Activation/Decomposition: The triazinane may not be breaking down to release the reactive formaldehyde and amine species. | Increase Reaction Temperature: Gently heating the reaction mixture can promote the depolymerization of the triazinane. Monitor the temperature to avoid unwanted side reactions or decomposition of other starting materials.[6] Add a Protic or Lewis Acid Catalyst: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid like ZnCl₂) can facilitate the breakdown of the triazinane ring.[7] |
| Poor Solubility of Reactants: One or more components of the reaction mixture may not be fully dissolved, limiting the reaction rate. | Solvent Optimization: Choose a solvent in which all reactants are soluble. Aprotic solvents like DMF, DMSO, or THF are often effective. For some reactions, protic solvents like ethanol can also be used.[8][9] |
| Steric Hindrance: Bulky substituents on your substrate may hinder the approach of the electrophile generated from the triazinane. | Increase Reaction Time and/or Temperature: More forcing conditions may be required to overcome steric barriers. Consider a Different Formaldehyde Source: If steric hindrance is a significant issue, a less bulky formaldehyde equivalent might be necessary. |
Issue 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Self-Polymerization of Formaldehyde: Excess free formaldehyde can polymerize, leading to a complex mixture and reduced yield of the desired product. | Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound relative to the active hydrogen-containing substrate. Slow Addition: Add the triazinane solution slowly to the reaction mixture to maintain a low concentration of free formaldehyde. |
| Competing Reactions: The released propylamine or formaldehyde may react with other functional groups on your starting materials. | Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent unwanted reactions. Optimize Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the desired reaction pathway. |
| Formation of Aminals or Other Byproducts: The intermediate iminium ion can be trapped by various nucleophiles present in the reaction mixture, leading to byproducts. | Control pH: The pH of the reaction can influence the stability of intermediates. For Mannich reactions, slightly acidic conditions are often optimal to facilitate iminium ion formation without promoting side reactions.[1] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for reactions involving 1,3,5-triazinane derivatives. Note that specific data for this compound is limited; therefore, data from analogous trialkyltriazinanes are included for comparison and as a starting point for optimization.
Table 1: Influence of Catalyst on Yields of 1,3,5-Triazine Derivatives [10]
| Entry | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | None | 168 | 63.4 |
| 2 | Cu(I)-resin | 72 | 89.3 |
| 3 | None | 144 | 44.3 |
| 4 | Cu(I)-resin | 96 | 88.1 |
Table 2: Solvent Effects on the Synthesis of Substituted 1,3,5-Triazines [9]
| Solvent | Dielectric Constant (ε) | Reaction Rate |
| n-Hexane | 1.88 | Slow |
| Benzene | 2.27 | Moderate |
| Diethyl ether | 4.34 | Moderate |
| Chloroform | 4.81 | Fast |
| Acetone | 20.7 | Very Fast |
| Nitromethane | 35.9 | Very Fast |
Experimental Protocols
Protocol 1: General Procedure for Aminomethylation of an Active Methylene Compound
-
To a solution of the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, THF, or DMF; 5 mL) in a round-bottom flask, add this compound (0.33 mmol, providing 1.0 mmol of formaldehyde equivalent).
-
If required, add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Heterocyclic Compound via [4+2] Cycloaddition
-
In a sealed tube, combine the diene (1.0 mmol), this compound (1.0 mmol), and a high-boiling point solvent such as toluene or xylene (5 mL).
-
Heat the reaction mixture to 110-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired heterocyclic product.
Visualizations
Caption: Depolymerization and reaction pathway of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. osha.gov [osha.gov]
- 5. concordia.ca [concordia.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 1,3,5-Tripropyl-1,3,5-triazinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tripropyl-1,3,5-triazinane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the condensation reaction of three equivalents of propionaldehyde with three equivalents of n-propylamine. This reaction is a cyclotrimerization that forms the hexahydro-1,3,5-triazine ring.
Q2: What are the most common side products observed in this synthesis?
The formation of several side products can occur, leading to decreased yield and purity of the desired this compound. The most common side products include:
-
Imines: Formed from the condensation of one molecule of propionaldehyde with one molecule of n-propylamine. These are often intermediates that may not fully cyclize.
-
Aldol Condensation Products: Propionaldehyde can undergo self-condensation to form products like 2-methyl-2-pentenal.
-
Polymers: Propionaldehyde is prone to polymerization, especially in the presence of acid or base catalysts.
-
Cyclic Trimer of Propionaldehyde: In aqueous conditions, propionaldehyde can undergo cyclo-trimerization to form 2,4,6-triethyl-1,3,5-trioxane.
-
Incompletely Cyclized Oligomers: Linear or partially cyclized oligomeric species may also be present.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Stoichiometry Control: Precise control of the molar ratio of propionaldehyde to n-propylamine (ideally 1:1) is critical.
-
Temperature Management: The reaction is often exothermic. Maintaining a low and controlled temperature can suppress side reactions, particularly polymerization and aldol condensation.
-
pH Control: The pH of the reaction medium should be carefully controlled, typically in the range of 4-5. At low pH, the amine will be protonated and non-nucleophilic. At high pH, the removal of water from the hemiaminal intermediate is not efficiently catalyzed.[1][2]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize the formation of the propionaldehyde trimer (2,4,6-triethyl-1,3,5-trioxane).
-
Reaction Time: Monitoring the reaction progress and stopping it once the formation of the desired product is maximized can prevent the accumulation of degradation products or further side reactions.
Q4: What analytical techniques are recommended for identifying the main product and side products?
A combination of analytical techniques is recommended for a comprehensive analysis of the reaction mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the desired triazinane ring and distinguish it from imine intermediates, aldol products, and other side products.
-
Mass Spectrometry (MS): Helps to determine the molecular weight of the products and identify oligomeric species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups, such as the C=N stretch of imines and the C-O-C stretch of the trioxane side product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incorrect stoichiometry of reactants.- Suboptimal reaction temperature.- Improper pH of the reaction mixture.- Significant formation of side products. | - Carefully measure and control the molar ratio of propionaldehyde and n-propylamine (1:1).- Maintain a low and consistent reaction temperature (e.g., 0-10 °C).- Adjust the pH to the optimal range of 4-5 using a suitable buffer or acid/base.- Employ strategies to minimize side product formation as outlined in the FAQs. |
| Presence of a significant amount of a compound with a C=N bond (identified by IR or NMR) | - Incomplete cyclization of the imine intermediate. | - Increase the reaction time to allow for complete cyclization.- Ensure the reaction conditions (temperature, pH) are optimal for the cyclization step. |
| Formation of a viscous, polymeric material | - Polymerization of propionaldehyde. | - Maintain a low reaction temperature.- Avoid the use of strong acid or base catalysts that can promote polymerization.- Consider using a more dilute reaction mixture. |
| Identification of 2-methyl-2-pentenal in the product mixture | - Aldol self-condensation of propionaldehyde. | - Keep the reaction temperature low.- A slightly acidic pH (4-5) can disfavor the base-catalyzed aldol condensation. |
| Presence of a compound with a strong C-O-C stretch in the IR spectrum, especially when using aqueous media | - Formation of 2,4,6-triethyl-1,3,5-trioxane. | - Use an aprotic organic solvent instead of water.- If water is necessary, minimize the reaction time and temperature. |
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired outcomes.
Materials:
-
Propionaldehyde
-
n-Propylamine
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a stirred solution of n-propylamine (3.0 equivalents) in the chosen anhydrous solvent, cooled to 0-5 °C in an ice bath, add propionaldehyde (3.0 equivalents) dropwise.
-
Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is deemed complete, remove any solid byproducts by filtration.
-
Wash the organic phase with water to remove any water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Guide for 1,3,5-Triazinane Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-triazinane compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing 1,3,5-triazinane derivatives?
The primary methods for characterizing 1,3,5-triazinane derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. These techniques provide crucial information about the molecular structure, purity, and elemental composition of the synthesized compounds.[1][2]
Q2: I am observing unexpected complexity in the ¹H and ¹³C NMR spectra of my 1,3,5-triazinane. What could be the cause?
The complexity in the NMR spectra of amino-substituted 1,3,5-triazines often arises from the presence of rotamers due to restricted rotation around the C-N bonds connecting the substituents to the triazinane ring. This can result in multiple distinct sets of signals for what might be expected to be equivalent protons or carbons. Additionally, tautomerism can further complicate the spectra by presenting different isomeric forms of the triazinane ring in solution.[3]
Q3: My mass spectrometry results show unusual fragmentation patterns for my 1,3,5-triazinane compound. Is this normal?
Yes, the fragmentation of 1,3,5-triazinane derivatives in mass spectrometry can be complex and may not always follow predictable pathways. Common fragmentation patterns involve ring contraction and the extrusion of neutral molecules, leading to the formation of smaller ring fragments. Resonance-stabilized ions can also lead to a series of intricate fragmentation pathways, making spectral interpretation challenging.[4]
Q4: My elemental analysis results for a 1,3,5-triazinane derivative show a nitrogen content that is consistently off by more than the acceptable ±0.4% error. What should I do?
Discrepancies in elemental analysis, particularly for nitrogen, can occur.[5] It is a known issue that there can be variability in elemental analysis results between different service providers, which may be due to the different instrumental methods used for quantifying each element.[5] First, ensure your sample is of high purity (>95%), as impurities can significantly affect the results. If the sample is pure, consider the following:
-
Hygroscopic Nature: Some triazinane derivatives are hygroscopic and may retain water or solvents. Ensure the sample is thoroughly dried under high vacuum.
-
Incomplete Combustion: Nitrogen-rich compounds can sometimes undergo incomplete combustion in elemental analyzers.
-
Instrument Calibration: Verify the calibration of the elemental analyzer with a suitable standard.
-
Repeat Analysis: Submit the sample to a different analytical facility for a comparative analysis.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor signal-to-noise ratio or no signal observed. | Low sample concentration; Poor sample solubility; Instrument issue. | 1. Increase the sample concentration if possible.2. Use a more appropriate deuterated solvent (e.g., DMSO-d₆, DMF-d₇) for polar compounds.3. Increase the number of scans to improve the signal-to-noise ratio.4. Check the instrument's tuning and shimming. |
| Broad peaks in the spectrum. | Poor shimming; Sample not homogenous (poor solubility); High sample concentration; Chemical or conformational exchange. | 1. Re-shim the instrument.2. Ensure the sample is fully dissolved. Gentle heating or sonication may help.3. Dilute the sample if it is too concentrated.4. For exchange broadening (e.g., from rotamers or tautomers), acquire spectra at different temperatures (Variable Temperature NMR). Lower temperatures may slow the exchange and result in sharper signals for individual species, while higher temperatures may cause coalescence into a single, sharper averaged signal.[6] |
| Overlapping peaks. | Similar chemical environments of different protons. | 1. Try a different NMR solvent (e.g., benzene-d₆) which can induce different chemical shifts.[6]2. Use higher field strength NMR instruments for better signal dispersion.3. Employ 2D NMR techniques like COSY and HSQC to resolve overlapping signals and establish connectivity.[7] |
| Unexpected number of signals (more than expected). | Presence of rotamers or tautomers; Impurities. | 1. Run Variable Temperature (VT) NMR to check for dynamic processes.[6]2. Check sample purity using other techniques like LC-MS or TLC.3. For amino-substituted triazines, the presence of multiple conformers is common.[3] |
| Disappearance of a peak upon D₂O addition. | The peak corresponds to an exchangeable proton (e.g., N-H or O-H). | This is a confirmation step. If an N-H or O-H proton is suspected, adding a drop of D₂O and re-acquiring the ¹H NMR spectrum will cause the peak to disappear due to proton-deuterium exchange.[6] |
Experimental Workflow for NMR Analysis
Mass Spectrometry (MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No molecular ion peak or very weak signal. | Compound is unstable under the ionization conditions; Low sample concentration; Inappropriate ionization technique. | 1. Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).2. Increase the sample concentration.3. Ensure the instrument is properly tuned and calibrated. |
| Unexpected fragmentation pattern. | Complex rearrangement processes are common for triazine rings. | 1. Compare the obtained spectrum with literature data for similar compounds if available.2. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.3. Perform tandem mass spectrometry (MS/MS) to establish fragmentation pathways.[8] |
| Presence of unexpected peaks (contamination). | Contaminants from solvents, glassware, or sample handling. | 1. Run a blank (solvent only) to identify background peaks.2. Use high-purity solvents and clean glassware.3. Common contaminants include plasticizers (phthalates) and slip agents (erucamide). |
| Poor mass accuracy. | Instrument calibration has drifted. | 1. Recalibrate the mass spectrometer using a known standard.2. Ensure stable laboratory temperature and humidity. |
Troubleshooting Logic for Unexpected MS Results
FT-IR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad, intense peak around 3200-3500 cm⁻¹. | Presence of water (O-H stretch) or N-H stretching. | 1. Ensure the sample and KBr (if used) are completely dry.2. If N-H bonds are expected in the structure, this peak is characteristic.3. A very broad peak may indicate absorbed moisture. |
| Noisy spectrum or weak signals. | Poor sample preparation; Low sample concentration in KBr pellet; Poor contact in ATR. | 1. For KBr pellets, ensure the sample is finely ground and well-mixed with KBr.[9]2. For ATR, ensure good contact between the sample and the crystal by applying adequate pressure.[10]3. Increase the number of scans. |
| Sloping baseline. | Poorly prepared KBr pellet (too thick or not uniform); ATR crystal is not clean. | 1. Prepare a new, thinner, and more transparent KBr pellet.2. Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry it completely before running the background and sample spectra. |
| Anomalous peaks not corresponding to the structure. | Impurities in the sample; Contamination of KBr or ATR crystal. | 1. Run a background spectrum of the empty accessory to ensure it is clean.2. Use high-purity KBr.3. Purify the sample if necessary. |
Elemental Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Results are consistently outside the ±0.4% acceptable range. | Sample impurity (e.g., residual solvent, moisture); Incomplete combustion; Instrument calibration error. | 1. Ensure the sample is of high purity and thoroughly dried under high vacuum for several hours.[11]2. If the compound is suspected to be hygroscopic, handle it in a dry environment (glove box).3. Submit a known standard along with your sample to verify instrument calibration.4. For nitrogen-rich compounds, incomplete combustion can be an issue. Ensure the instrument parameters are optimized for such samples. |
| High deviation specifically in nitrogen percentage. | Incomplete reduction of nitrogen oxides (NOₓ) to N₂; Air leak in the system. | 1. Check the condition of the reduction tube in the elemental analyzer.[12]2. Perform a leak check on the instrument. An air leak will lead to an artificially high nitrogen reading.[12] |
| Results are not reproducible. | Sample inhomogeneity. | 1. Ensure the sample is finely ground and homogenized before weighing.[12]2. Provide a sufficient amount of sample for multiple analyses (typically >5 mg).[11] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 1,3,5-triazinane sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and an acquisition time of 2-4 seconds. The relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.[1] Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for all signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method Selection: Choose an appropriate ionization method. For many 1,3,5-triazinanes, ESI is a good starting point due to its soft ionization nature.
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable calibration standard for the desired mass range.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If necessary, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition of the ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid or liquid 1,3,5-triazinane sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and assign them to the functional groups present in the molecule. Key absorptions for 1,3,5-triazines often include C=N and C-N stretching vibrations.[13]
Elemental Analysis (CHN Analysis)
-
Sample Preparation: Ensure the sample is pure and completely dry. Finely grind the solid sample to ensure homogeneity.
-
Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.
-
Instrument Setup: The elemental analyzer is set up for CHN analysis, which involves a combustion furnace (~1000 °C) and a reduction furnace.[14]
-
Analysis: The sample is introduced into the combustion furnace, where it is combusted in a stream of oxygen.[15] The resulting gases (CO₂, H₂O, and NOₓ) are passed through a reduction tube to convert NOₓ to N₂. The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.[14]
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight. The results are compared to the theoretical values calculated from the molecular formula. The found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values.[5]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study | MDPI [mdpi.com]
- 3. mt.com [mt.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chem.ubc.ca [chem.ubc.ca]
- 12. EA Troubleshooting [support.elementar.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Handling and safety precautions for 1,3,5-Tripropyl-1,3,5-triazinane
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1,3,5-Tripropyl-1,3,5-triazinane (CAS No. 13036-81-2). Due to gaps in the available toxicological and ecological data, a cautious approach is strongly recommended when handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound.[1][2] It belongs to the family of N-substituted 1,3,5-triazinanes and is used for research and development purposes in laboratory settings.[1][3]
Q2: What are the known physical and chemical properties of this compound?
Key physical and chemical properties are summarized in the table below. This information is crucial for safe handling and storage.
Q3: What are the primary hazards associated with this compound?
According to a Safety Data Sheet from Fisher Scientific, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] However, another source indicates it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2] Given the limited toxicological data, it is prudent to handle this compound with care.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3] However, if handling procedures could generate aerosols or vapors, use a particle filter respirator.
Q5: What are the proper procedures for storing this compound?
Store the compound in a dry, cool, and well-ventilated place.[3] Keep containers tightly closed to prevent contamination and potential degradation.[3] It should be stored at room temperature.
Q6: What should I do in case of accidental contact with the substance?
Follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. If you feel unwell, call a poison center or doctor.[3]
-
Inhalation: Move to fresh air. If you experience any symptoms, get medical attention.[3]
Q7: How should I handle a spill of this compound?
In the event of a spill, ensure the area is well-ventilated. Wear appropriate personal protective equipment. For liquid spills, absorb with an inert material and place it in a suitable container for disposal.
Q8: What are the appropriate fire-fighting measures for this compound?
In case of a fire, use the following extinguishing media:
Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Q9: Are there any known chemical incompatibilities?
Avoid contact with oxidizing agents.[3]
Q10: What is known about the toxicological and ecological impact of this compound?
The toxicological properties of this compound have not been fully investigated.[3] There is no available data on its ecotoxicity, persistence, degradability, or bioaccumulation potential.[3] Therefore, it is crucial to prevent its release into the environment. Do not empty into drains.[3]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C12H27N3 |
| Molecular Weight | 213.36 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 264.4°C at 760 mmHg |
| Flash Point | 101.9°C |
| Density | 0.882 g/cm³ |
| Vapor Pressure | 0.00975 mmHg at 25°C |
Experimental Protocols
Due to the nature of this document as a safety and handling guide, detailed experimental protocols for specific applications are not provided. Users should develop their own protocols in accordance with established laboratory safety practices and the specific requirements of their research. Always conduct a thorough risk assessment before beginning any new experiment.
Visual Workflow: Handling a Spill of this compound
Caption: Spill response workflow for this compound.
References
Overcoming low solubility issues of 1,3,5-triazinane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility challenges associated with 1,3,5-triazinane derivatives.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My 1,3,5-triazinane derivative has very low aqueous solubility, leading to poor bioavailability in my in-vitro/in-vivo models. What are the initial steps I can take to improve its solubility?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds like 1,3,5-triazinane derivatives.[1][2][3] The initial approach should focus on simple and rapid formulation techniques. We recommend a step-wise approach starting with basic formulation adjustments before moving to more complex methods.
Logical Workflow for Initial Solubility Screening
Caption: Initial workflow for addressing low solubility.
A summary of recommended initial approaches:
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of acidic or basic functional groups on the triazinane derivative to form more soluble salts.[4] | Simple, cost-effective, and can produce a significant increase in solubility. | Only applicable to ionizable compounds; risk of precipitation in regions with different pH (e.g., gastrointestinal tract). |
| Co-solvents | Addition of a water-miscible organic solvent to the aqueous medium to reduce the polarity of the solvent system.[1][5][6] | Effective for nonpolar compounds; simple to prepare.[1] | Potential for in-vivo toxicity and precipitation of the drug upon dilution in aqueous environments. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Can significantly enhance solubility and improve stability of the formulation.[2] | Potential for cell toxicity; careful selection of surfactant and concentration is critical. |
| Complexation | Use of complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby increasing its solubility.[7][8] | High efficiency in solubilization; can also improve stability. | Can be more expensive; stoichiometry of the complex needs to be determined. |
Q2: I have tried pH adjustment, but my compound is not ionizable or it precipitates in my neutral pH assay buffer. What should I try next?
A2: If pH modification is not a viable option, we recommend exploring co-solvent systems. The selection of an appropriate co-solvent is critical and often requires empirical testing.
Experimental Protocol: Co-solvent Solubility Screening
Objective: To determine the most effective co-solvent for solubilizing a specific 1,3,5-triazinane derivative.
Materials:
-
1,3,5-Triazinane derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare stock solutions of the 1,3,5-triazinane derivative at a high concentration (e.g., 10 mg/mL) in each of the co-solvents (DMSO, Ethanol, PG, PEG 400).
-
In separate vials, prepare a series of co-solvent:PBS solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small, precise amount of the stock solution to each co-solvent:PBS solution to achieve a target final drug concentration that is above its expected aqueous solubility.
-
Stir the solutions at room temperature for 24 hours to reach equilibrium.
-
Visually inspect for any precipitation.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the 1,3,5-triazinane derivative as a function of the co-solvent concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 1 | 15.2 |
| 2 | 35.8 | |
| 5 | 98.1 | |
| Ethanol | 1 | 12.5 |
| 2 | 28.4 | |
| 5 | 75.3 | |
| PG | 1 | 10.1 |
| 2 | 22.6 | |
| 5 | 60.7 | |
| PEG 400 | 1 | 18.9 |
| 2 | 42.3 | |
| 5 | 115.6 |
Q3: My compound is intended for in-vivo studies, and the concentration of organic co-solvent required for solubilization is too high and may cause toxicity. What are some alternative formulation strategies?
A3: For in-vivo applications where co-solvent toxicity is a concern, advanced formulation strategies such as solid dispersions, nanosuspensions, and lipid-based formulations are recommended.
Advanced Formulation Strategies Workflow
Caption: Workflow for advanced formulation strategies.
A summary of advanced formulation strategies:
| Strategy | Principle | Advantages |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.[7] | Significant improvement in dissolution and bioavailability.[9] |
| Nanosuspension | The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[1][10] | Applicable to a wide range of drugs; can be administered via various routes. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, which can enhance its absorption.[10][11] | Can significantly improve oral bioavailability. |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a 1,3,5-triazinane derivative to enhance its dissolution rate.
Materials:
-
1,3,5-Triazinane derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the 1,3,5-triazinane derivative and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40°C until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried mass into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Data Presentation: Dissolution Profile Comparison
| Time (min) | Pure Drug (% Dissolved) | Solid Dispersion (% Dissolved) |
| 5 | 2.1 | 35.4 |
| 15 | 5.8 | 68.2 |
| 30 | 9.3 | 85.1 |
| 60 | 12.5 | 92.7 |
Q4: My 1,3,5-triazinane derivative is a kinase inhibitor. How can I visually represent its potential mechanism of action in a signaling pathway for a presentation?
A4: A diagram of the signaling pathway can effectively illustrate the mechanism of action of your compound. Below is an example of a hypothetical signaling pathway that could be inhibited by a 1,3,5-triazinane derivative.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
This technical support guide provides a starting point for addressing the solubility challenges of 1,3,5-triazinane derivatives. The optimal strategy will depend on the specific physicochemical properties of your compound and the requirements of your experimental system.
References
- 1. ijpbr.in [ijpbr.in]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Unexpected fragmentation patterns in mass spectrometry of 1,3,5-triazinanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected fragmentation patterns observed during the mass spectrometry of 1,3,5-triazinane derivatives. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of 1,3,5-triazinanes.
Issue: Unexpected Low Molecular Weight Fragments and Ring Contraction
Symptoms:
-
Observation of fragment ions with m/z values corresponding to 3- or 4-membered heterocyclic rings.
-
Prominent peaks that cannot be explained by simple cleavage of substituent groups.
-
Complex fragmentation patterns that are difficult to interpret.
Possible Causes:
-
Ring Extrusion/Contraction Processes: Under certain ionization conditions, particularly with Electron Ionization (EI), the 1,3,5-triazinane ring can undergo rearrangement. This may involve the elimination of neutral molecules (e.g., imines) leading to smaller, stable ring fragments.[1]
-
Resonance-Stabilized Ions: The formation of resonance-stabilized even-electron ions, often initiated by the loss of a hydrogen atom from the molecular ion, can be a pivotal step in these complex fragmentation pathways.[1]
Troubleshooting Steps:
-
Review Ionization Method: Electron Ionization (EI) is more likely to induce these complex rearrangements due to its higher energy. If using EI, consider a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the formation of the protonated molecule or adducts with less fragmentation.
-
Perform High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements of the fragment ions. This data is crucial for determining the elemental composition of the unexpected fragments and confirming whether they are indeed smaller heterocyclic rings.[1]
-
Conduct Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion or key fragment ions and subject them to collision-induced dissociation (CID). This will help to establish fragmentation pathways and identify the precursor-product relationships, providing evidence for ring contraction.[2][3][4]
-
Analyze Metastable Peaks: If available on your instrument, the analysis of metastable peaks can provide direct evidence for specific fragmentation transitions, including those involved in rearrangement processes.[1]
Issue: Poor Signal Intensity or No Signal Detected
Symptoms:
-
Weak or absent peaks for the compound of interest in the mass spectrum.[5]
Possible Causes:
-
Inappropriate Ionization Technique: 1,3,5-triazinanes can vary in polarity and volatility. The chosen ionization method may not be efficient for your specific analyte.
-
Sample Concentration: The sample may be too dilute to produce a detectable signal or too concentrated, leading to ion suppression.[5]
-
Analyte Instability: Some 1,3,5-triazinane derivatives can be unstable and may degrade in the ion source or during sample preparation.[6]
Troubleshooting Steps:
-
Optimize Ionization Source:
-
For polar or thermally labile compounds, use ESI or APCI.[7]
-
For more volatile and stable compounds, EI or CI may be suitable.
-
-
Adjust Sample Concentration: Prepare a dilution series of your sample to find the optimal concentration.
-
Check for Adduct Formation: In ESI, 1,3,5-triazinanes may be more readily detected as adducts (e.g., [M+H]+, [M+Na]+, [M+K]+). Ensure you are looking for the correct m/z values. The formation of a stable sodium adduct has been used for the detection of certain triazinanes.[6]
-
Tune and Calibrate the Instrument: Regular tuning and calibration ensure the mass spectrometer is operating at its optimal performance.[5]
Frequently Asked Questions (FAQs)
Q1: Why am I observing fragments that suggest the 1,3,5-triazinane ring is breaking apart in unexpected ways?
A1: The fragmentation of 5-substituted 1,3,5-triazin-2-ones, for instance, has been shown to involve not only the loss of substituents but also a series of extrusion and ring-contraction processes.[1] This can lead to the formation of 3- and 4-membered ring fragments. These pathways are often driven by the formation of stable, even-electron ions.[1]
Q2: My 1,3,5-triazinane is highly polar. Which mass spectrometry technique is best?
A2: For highly polar compounds, Electrospray Ionization (ESI) is generally the preferred method.[7] It is a soft ionization technique that can generate protonated molecules ([M+H]+) or other adducts in the gas phase with minimal fragmentation, making it easier to determine the molecular weight.
Q3: I am using ESI and see multiple peaks that could be my compound (e.g., [M+H]+, [M+Na]+). How do I confirm which is which?
A3: The formation of multiple adducts is common in ESI. To confirm their identities:
-
Check the Mass Difference: The mass difference between the peaks should correspond to the mass of the adduct ion minus the mass of a proton (e.g., Na+ - H+ ≈ 22 Da).
-
Modify Mobile Phase: Adding a small amount of a salt (e.g., sodium acetate) can enhance the formation of the corresponding adduct, while adding a small amount of acid (e.g., formic acid) can favor the protonated molecule.
-
Use High-Resolution MS: Accurate mass measurement can help to confirm the elemental composition of each ion.
Q4: Can the substituents on the 1,3,5-triazinane ring influence the fragmentation pattern?
A4: Yes, the nature of the substituents plays a significant role. For example, in 5-substituted 1,3,5-triazin-2-ones, loss of the substituent at the 5-position is a common fragmentation pathway.[1] The presence of functional groups that can stabilize a positive charge will also influence which fragmentation pathways are favored.
Experimental Protocols
General Protocol for ESI-MS Analysis of 1,3,5-Triazinanes
-
Sample Preparation:
-
Dissolve the 1,3,5-triazinane derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
-
If poor ionization is observed, consider adding a modifier to the solvent. For positive ion mode, 0.1% formic acid can be used to promote protonation. For observing sodium adducts, a low concentration of sodium acetate can be added.[6]
-
-
Instrumentation and Analysis:
-
Use an electrospray ionization source in positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Alternatively, perform an injection via an HPLC system.
-
Set the ion source parameters as follows (these may need optimization for your specific instrument and compound):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
-
Acquire mass spectra over a relevant m/z range (e.g., 50 - 1000 amu).
-
-
Tandem MS (MS/MS) for Structural Elucidation:
-
Isolate the ion of interest (e.g., [M+H]+ or a specific fragment) in the first mass analyzer.
-
Apply collision energy (typically 10-40 eV, requires optimization) in the collision cell with an inert gas (e.g., argon or nitrogen).
-
Scan for the resulting product ions in the second mass analyzer.
-
Data Presentation
Table 1: Common and Unexpected Fragment Ions in EI-MS of 5-Substituted 1,3,5-Triazin-2-ones[1]
| Ion Type | Description | Common m/z (example for 5-methyl derivative) |
| A | Molecular Ion [M]+• | 115 |
| B | [M-H]+ | 114 |
| C | [M-Substituent]+ | 100 |
| D | Loss of Substituent from [M-H]+ | 100 |
| E | Diazolium ion (Ring Contraction) | 85 |
| F | Dehydrogenated Diazolium ion | 83 |
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Fragmentation
Caption: A logical workflow for troubleshooting unexpected fragmentation patterns.
Diagram 2: Proposed Fragmentation Pathway Involving Ring Contraction
Caption: A simplified pathway for the formation of ring contraction products.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of ESI-MS to determine reaction pathway for hydrogen sulphide scavenging with 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 1,3,5-Triazinane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1,3,5-triazinane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in crystallizing 1,3,5-triazinane derivatives?
A1: Researchers often face several key challenges when crystallizing 1,3,5-triazinane compounds. These include:
-
Low Solubility: Many 1,3,5-triazinane derivatives exhibit poor solubility in common solvents, making it difficult to prepare a solution for crystallization.
-
Polymorphism: These compounds can often exist in multiple crystalline forms (polymorphs), each with different physical properties. Controlling which polymorph crystallizes can be a significant challenge.
-
Formation of Aggregates: Due to intermolecular forces such as hydrogen bonding and π-stacking, 1,3,5-triazinane molecules have a tendency to form insoluble aggregates instead of well-ordered single crystals.[1]
-
"Oiling Out": Instead of forming crystals, the compound may separate from the solution as a liquid phase, a phenomenon known as "oiling out." This is often due to high concentrations of impurities or rapid cooling.
-
Hygroscopicity: Some derivatives are sensitive to moisture, which can negatively impact crystal quality and stability.[1]
Q2: How do I select an appropriate solvent for my 1,3,5-triazinane compound?
A2: Solvent selection is a critical first step for successful crystallization. A systematic approach is recommended:
-
Start with small-scale solubility tests: Use a few milligrams of your compound and test its solubility in a range of solvents with varying polarities at both room temperature and elevated temperatures.
-
Ideal Solvent Properties: The ideal single solvent will dissolve your compound when hot but show low solubility when cold.
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid.
-
Consider the Compound's Nature: 1,3,5-triazinane derivatives are often non-polar and tend to be more soluble in organic solvents like benzene, toluene, ether, ethanol, and chloroform, while being largely insoluble in water.[2]
Q3: My 1,3,5-triazinane compound exists as multiple polymorphs. How can I control which form crystallizes?
A3: Controlling polymorphism is a complex but crucial aspect of crystallization. The formation of a particular polymorph can be influenced by both thermodynamic and kinetic factors.
-
Kinetic vs. Thermodynamic Control: A kinetically favored polymorph is the one that forms the fastest, often at lower temperatures or with rapid cooling, but it may not be the most stable form. The thermodynamically favored polymorph is the most stable form and is typically obtained under conditions that allow the system to reach equilibrium, such as higher temperatures, slower cooling rates, or longer crystallization times.
-
A Case Study: For an N2,6-diaryl-1,3,5-triazine-2,4-diamine derivative, a kinetic polymorph (α-form) was initially isolated from an ethanol solution. Over time, or upon heating, this converted to the more stable thermodynamic polymorph (β-form). This demonstrates that crystallization time and temperature are key variables.
-
Practical Steps: To favor the thermodynamic form, try slower cooling rates, higher crystallization temperatures, or allowing the crystallization to proceed for a longer duration. To isolate a kinetic form, rapid cooling or fast evaporation might be effective. Seeding the solution with a crystal of the desired polymorph is a highly effective method for controlling the crystalline form.
Q4: How does pH affect the crystallization of amino-substituted 1,3,5-triazinanes?
A4: For 1,3,5-triazinane derivatives containing basic amino groups, pH can significantly impact solubility and, consequently, crystallization.
-
Solubility Changes: The amino groups can be protonated at acidic pH, forming salts that are often more soluble in polar solvents, including water. Conversely, at neutral or basic pH, the compound will be in its free base form, which is typically less soluble in aqueous media.
-
Controlling Crystallization: By adjusting the pH, you can control the supersaturation of your solution. For example, dissolving an amino-triazinane in an acidic solution and then slowly raising the pH can induce crystallization as the compound's solubility decreases. Crystal size can also be influenced by pH, with crystal size often increasing with a rise in pH.[3]
Troubleshooting Guides
Problem 1: The Compound Fails to Crystallize
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration.- If using a mixed solvent system, add more of the "poor" solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| High kinetic barrier to nucleation. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of your compound, if available.- Introduce a rough surface (e.g., a speck of dust, though a seed crystal is more controlled). |
| Compound is highly soluble in the chosen solvent. | - Try a different solvent or a mixed solvent system where the compound has lower solubility. |
| Presence of soluble impurities inhibiting nucleation. | - Purify the compound further before attempting crystallization (e.g., by column chromatography). |
Problem 2: The Compound "Oils Out"
| Possible Cause | Suggested Solution |
| Solution is too concentrated, leading to rapid precipitation above the compound's melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. |
| Cooling rate is too fast. | - Insulate the flask to slow the rate of cooling. |
| High concentration of impurities. | - Purify the starting material. Impurities can depress the melting point of the solid. |
| Boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. |
Problem 3: Poor Crystal Quality (Small, Needles, Aggregates)
| Possible Cause | Suggested Solution |
| Nucleation rate is too high, leading to many small crystals. | - Decrease the level of supersaturation by using more solvent or cooling more slowly.- Use a cleaner crystallization vessel to reduce nucleation sites. |
| Rapid cooling or evaporation. | - Slow down the cooling or evaporation rate. For evaporation, cover the vial with parafilm and poke only a few small holes. |
| Presence of impurities being incorporated into the crystal lattice. | - Ensure the starting material is of high purity. Consider a preliminary purification step like washing the crude solid with a solvent in which the desired compound is sparingly soluble but impurities are soluble.[4] |
| Formation of aggregates due to strong intermolecular interactions. | - Try different solvents that might disrupt the specific interactions (e.g., hydrogen bonding) that lead to aggregation.[1] |
Quantitative Data
Table 1: Physicochemical Properties of 1,3,5-Triazine and a Derivative
| Property | 1,3,5-Triazine | 1,3,5-Triphenyl-1,3,5-triazinane |
| Molecular Formula | C₃H₃N₃ | C₂₁H₂₁N₃ |
| Molar Mass | 81.08 g/mol [5] | 309.39 g/mol [2] |
| Appearance | White crystalline solid[5] | White to off-white crystalline solid[2] |
| Melting Point | 81-83 °C[5] | 121 °C[2] |
| Boiling Point | 114 °C[6] | 415.2 °C[2] |
| Density | ~1.38 g/cm³[6] | ~1.19 g/cm³[2] |
Table 2: Qualitative Solubility of Selected Triazine Derivatives
| Compound | Solvent | Solubility |
| 1,3,5-Triazine | Water | Limited[7] |
| Acetone, Ethanol | Soluble[7] | |
| 1,3,5-Triphenyl-1,3,5-triazinane | Water | Insoluble[2] |
| Benzene, Toluene, Ether | Good solubility[2] | |
| Ethanol, Chloroform | Soluble[2] | |
| 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | Pyridine | Soluble[8] |
| DMSO, Methanol | Slightly Soluble[8] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable for compounds that are soluble in a volatile solvent.
-
Dissolution: Dissolve the 1,3,5-triazinane compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter or a pipette with a cotton plug to remove any insoluble impurities.
-
Evaporation: Transfer the clear solution to a clean vial. Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Collection: Once suitable crystals have formed, they can be carefully collected by decanting the remaining solvent or by filtration.
Protocol 2: Vapor Diffusion Crystallization
This technique is ideal for small quantities of material and for screening a wide range of conditions.
-
Prepare the Inner Vial: Dissolve the compound in a small amount of a "good" solvent (e.g., toluene, chloroform) in a small, open vial.
-
Prepare the Outer Chamber: Place the inner vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume of a volatile "poor" solvent (anti-solvent, e.g., hexane, pentane) to the bottom of the outer chamber, ensuring the liquid level is below the top of the inner vial.
-
Diffusion: Seal the outer chamber. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent vapor dissolves in the "good" solvent, the solubility of the 1,3,5-triazinane compound decreases, leading to supersaturation and crystal growth.
-
Monitoring: Monitor the vial over several days for crystal formation.
Protocol 3: Cooling Crystallization
This is a common method for compounds that show a significant increase in solubility with temperature.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 4: Characterization of Polymorphs by DSC and PXRD
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline sample into a DSC pan and seal it.
-
Heating Program: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Data Analysis: Analyze the resulting thermogram. Different polymorphs will typically exhibit different melting points and heats of fusion. A transition from a metastable to a more stable form may appear as an exothermic event followed by an endothermic melting peak.
Powder X-Ray Diffraction (PXRD):
-
Sample Preparation: Finely grind the crystalline sample to a homogenous powder.
-
Data Acquisition: Mount the powdered sample in the PXRD instrument and expose it to X-rays over a range of angles (2θ).
-
Pattern Analysis: The resulting diffraction pattern is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns with peaks at different 2θ angles. Compare the experimental pattern to reference patterns if available to identify the polymorph.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Logical relationship between kinetic and thermodynamic crystallization pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 6. 290-87-9 CAS MSDS (1,3,5-Triazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Reaction Selectivity with 1,3,5-Tripropyl-1,3,5-triazinane
Welcome to the technical support center for 1,3,5-Tripropyl-1,3,5-triazinane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive properties?
A1: this compound is a saturated heterocyclic compound. Structurally, it is a cyclic trimer formed from the condensation of propylamine and formaldehyde. In chemical reactions, it primarily serves as a source of N-propyl-substituted formaldimine (CH2=N-Pr) intermediates. Under certain conditions, particularly with acid catalysis, the triazinane ring can undergo cleavage to release these reactive imines. Its utility stems from its ability to act as a synthon, with 1,3,5-trialkyl-1,3,5-triazinanes capable of functioning as C-N-C-N synthons in cycloaddition reactions.
Q2: What are the common challenges in achieving high selectivity when using this compound?
A2: The primary challenge in achieving high selectivity lies in controlling the equilibrium between the triazinane and its monomeric formaldimine. The presence of moisture can lead to hydrolysis, generating formaldehyde, which can participate in undesired side reactions. Furthermore, the reaction pathway can be sensitive to the choice of catalyst, solvent, and temperature, potentially leading to the formation of byproducts or different regioisomers.
Q3: How do reaction conditions influence the selectivity of reactions with this compound?
A3: Reaction conditions play a pivotal role in directing the outcome of reactions. Key factors include:
-
Catalyst: Lewis acids or Brønsted acids can promote the ring-opening of the triazinane to form the desired reactive imine intermediate. The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states. Aprotic solvents are often preferred to minimize hydrolysis of the triazinane and any imine intermediates.
-
Temperature: Temperature can affect the rate of competing reaction pathways. Optimization is often necessary to favor the desired product while minimizing the formation of byproducts.
Q4: What are some common side reactions and byproducts observed?
A4: Common side reactions include:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to produce propylamine and formaldehyde. The released formaldehyde can then undergo self-polymerization or react with other nucleophiles present in the reaction mixture.
-
Formation of Aminals and other Adducts: The formaldimine intermediate can react with nucleophiles other than the intended substrate, leading to the formation of undesired aminals or other adducts.
-
Oligomerization: Under certain conditions, the formaldimine intermediate may oligomerize.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts
Possible Causes:
-
Decomposition of this compound: The reagent may be hydrolyzing due to moisture in the reactants or solvent.
-
Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to decomposition or favoring side reactions, or too low, resulting in incomplete conversion.
-
Incorrect Catalyst or Catalyst Loading: The chosen catalyst may not be effectively promoting the desired reaction pathway, or the concentration may be inappropriate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with lower temperatures and gradually increase.
-
Screen Catalysts: If using a catalyst, screen a variety of Lewis or Brønsted acids. A milder Lewis acid might improve selectivity. Optimize the catalyst loading; sometimes, a lower loading can reduce byproduct formation.
-
Analyze Byproducts: Attempt to isolate and characterize the major byproducts using techniques like NMR, GC-MS, or LC-MS to understand the competing reaction pathways.
Problem 2: Poor Regio- or Stereoselectivity
Possible Causes:
-
Lack of Directing Groups: The substrate may lack functional groups that can effectively direct the approach of the reactive intermediate.
-
Flexible Transition State: The transition state of the reaction may be too flexible, allowing for multiple approach trajectories.
-
Inappropriate Catalyst: The catalyst may not be providing sufficient steric or electronic control.
Troubleshooting Steps:
-
Modify the Substrate: If possible, introduce a directing group on your substrate to favor one regio- or stereoisomer.
-
Use a Chiral Catalyst: For stereoselectivity, employ a suitable chiral catalyst. Chiral N,N'-dioxide-Ni(II) or Mg(II) complexes have been reported to be effective in asymmetric Mannich-type reactions with 1,3,5-triaryl-1,3,5-triazinanes, and similar strategies could be adapted.
-
Vary the Solvent: The solvent can influence the conformation of the transition state. Experiment with solvents of different polarities and coordinating abilities.
-
Lower the Reaction Temperature: Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy barrier.
Data Presentation
While specific quantitative data for the selectivity of this compound across a wide range of reactions is not extensively available in the literature, the following table provides a conceptual framework for how to approach optimization and data collection in your experiments.
Table 1: Hypothetical Data for Optimizing the Reaction of this compound with an Active Methylene Compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Selectivity (Desired:Byproduct) |
| 1 | None | Toluene | 80 | 45 | 2:1 |
| 2 | Sc(OTf)₃ (5) | Toluene | 80 | 75 | 8:1 |
| 3 | Sc(OTf)₃ (10) | Toluene | 80 | 80 | 7:1 |
| 4 | Sc(OTf)₃ (5) | CH₂Cl₂ | 40 | 65 | 10:1 |
| 5 | Sc(OTf)₃ (5) | THF | 65 | 70 | 6:1 |
| 6 | Yb(OTf)₃ (5) | CH₂Cl₂ | 40 | 60 | 9:1 |
Experimental Protocols
Key Experimental Protocol: Lewis Acid-Catalyzed Reaction with an Active Methylene Compound
This protocol provides a general methodology for the reaction of this compound with an active methylene compound, where selectivity can be a key challenge.
Materials:
-
This compound
-
Active methylene compound (e.g., a β-ketoester or malonate derivative)
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
To a dried flask under an inert atmosphere, add the active methylene compound (1.0 eq) and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., 5 mol%) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (0.34 eq, to provide 1.0 eq of the formaldimine monomer) in the anhydrous solvent.
-
Slowly add the solution of this compound to the reaction mixture containing the active methylene compound and catalyst over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and selectivity.
Visualizations
Diagram 1: General Reaction Pathway
Caption: General reaction pathway of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low selectivity issues.
Validation & Comparative
A Comparative Analysis of 1,3,5-Triazinane Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer properties of several classes of 1,3,5-triazinane analogs, with a focus on their performance against various cancer cell lines. While extensive research has been conducted on various derivatives, data on the biological activity of 1,3,5-Tripropyl-1,3,5-triazinane remains limited, highlighting an area for future investigation. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathway implicated in the action of these compounds.
Comparative Anticancer Activity
The anticancer efficacy of different 1,3,5-triazinane analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency. The following table summarizes the IC50 values for representative compounds from three distinct classes of 1,3,5-triazinane analogs.
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imamine-1,3,5-triazine | Derivative 4f¹ | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Morpholine-functionalized 1,3,5-triazine | Derivative 11² | SW620 (Colorectal Cancer) | 5.85[1] | 5-Fluorouracil | >100[1] |
| Biguanide-derived 1,3,5-triazine | Derivative 2c³ | HCT116 (Colorectal Cancer) | 20-27[2][3][4] | Cisplatin | Comparable[2][3][4] |
| Biguanide-derived 1,3,5-triazine | Derivative 3c³ | SW620 (Colorectal Cancer) | 20-27[2][3][4] | Cisplatin | Comparable[2][3][4] |
¹N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine ²Structure as detailed in the referenced publication ³o-hydroxyphenyl substituted biguanide-derived 1,3,5-triazines
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of the compared 1,3,5-triazinane analogs and the MTT assay used to determine their cytotoxic activity.
Synthesis of Imamine-1,3,5-triazine Derivatives
The synthesis of imamine-1,3,5-triazine derivatives is achieved through a molecular hybridization strategy coupled with a nucleophilic substitution reaction. The general procedure involves:
-
Starting Materials: Commercially available reagents and solvents are used without further purification.
-
Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is used to monitor the progress of the reactions.
-
Purification: Column chromatography on silica gel is employed for the purification of the final compounds.
-
Structural Characterization: The structures of the synthesized compounds are confirmed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HR-MS). Single-crystal X-ray diffraction can be used for definitive structural elucidation.
A specific protocol for a representative compound (4f) involves the reaction of a substituted aniline with a dichlorotriazine intermediate in the presence of a base, followed by substitution with an appropriate amine.
Synthesis of Morpholine-functionalized 1,3,5-Triazine Derivatives
These derivatives are synthesized using green chemistry principles, employing microwave-assisted and ultrasound-assisted methods.[1] A typical synthesis involves:
-
Key Intermediate: The synthesis starts with the preparation of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine.
-
Microwave-assisted Synthesis: The key intermediate is reacted with a primary or secondary amine in the presence of sodium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as DMF under microwave irradiation (e.g., 50 W at 150 °C for 2.5 minutes).[1]
-
Ultrasound-assisted Synthesis: As a more sustainable alternative, the reaction can be carried out in an aqueous medium with the aid of sonication.
-
Purification and Characterization: The final products are purified and characterized using standard analytical techniques including NMR and mass spectrometry.[1]
Synthesis of Biguanide-derived 1,3,5-Triazine Derivatives
The synthesis of these analogs is based on the condensation of a biguanide with an ester.[2]
-
Biguanide Preparation: Metformin hydrochloride can be used directly, while other biguanides like phenylbiguanide hydrochloride can be prepared from the corresponding aniline and dicyandiamide.[2]
-
Condensation Reaction: The biguanide hydrochloride is reacted with an appropriate ester (e.g., methyl salicylate for derivative 2c) in the presence of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture is typically refluxed for several hours.
-
Workup and Purification: After the reaction is complete, the solvent is evaporated, and the residue is worked up, often involving neutralization and extraction. The crude product is then purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
Many of the anticancer 1,3,5-triazinane analogs exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in cancer.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; TSC [label="TSC1/TSC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; eIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Triazinanes [label="1,3,5-Triazinane\nAnalogs", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)", color="#34A853"]; PIP3 -> PDK1 [label="Recruits", color="#34A853"]; PIP3 -> Akt [label="Recruits", color="#34A853"]; PDK1 -> Akt [label="Phosphorylates\n(activates)", color="#34A853"]; mTORC2 -> Akt [label="Phosphorylates\n(fully activates)", color="#34A853"]; Akt -> TSC [label="Inhibits", color="#EA4335", arrowhead=tee]; TSC -> Rheb [label="Inhibits", color="#EA4335", arrowhead=tee]; Rheb -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> S6K1 [label="Activates", color="#34A853"]; mTORC1 -> eIF4EBP1 [label="Inhibits", color="#EA4335", arrowhead=tee]; S6K1 -> CellGrowth [color="#34A853"]; eIF4EBP1 -> CellGrowth [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; Akt -> Apoptosis [label="Promotes", color="#34A853"];
// Inhibition by Triazinanes Triazinanes -> PI3K [label="Inhibit", color="#EA4335", arrowhead=tee, style=dashed]; } PI3K/Akt/mTOR signaling pathway and its inhibition by 1,3,5-triazinane analogs.
Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel 1,3,5-triazinane analogs as potential anticancer agents is a multi-step process that begins with rational drug design and culminates in preclinical evaluation.
Conclusion and Future Directions
The 1,3,5-triazinane scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents. Analogs incorporating imamine, morpholine, and biguanide moieties have demonstrated significant cytotoxic activity against various cancer cell lines, often through the inhibition of the critical PI3K/Akt/mTOR signaling pathway. The experimental data presented in this guide underscore the potential of these compounds in cancer therapy.
While a wealth of data exists for many derivatives, this compound remains an understudied member of this important class of molecules. There is a clear need for future research to synthesize and evaluate the biological activity of this compound and its close analogs. Such studies would not only provide valuable data for a more complete comparative analysis but could also lead to the discovery of novel and effective anticancer drug candidates. The detailed protocols and workflows provided herein offer a solid foundation for initiating such investigations.
References
Navigating Formaldehyde Equivalents: A Comparative Guide to 1,3,5-Tripropyl-1,3,5-triazinane and Its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of a formaldehyde equivalent is a critical decision in the synthesis of complex molecules. 1,3,5-Tripropyl-1,3,5-triazinane offers a stable, soluble, and reactive source of formaldehyde, but a thorough understanding of its performance in comparison to other common alternatives is essential for optimizing synthetic routes. This guide provides an objective comparison of this compound with paraformaldehyde and 1,3,5-trioxane, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a member of the N-substituted hexahydro-1,3,5-triazine family. These compounds are cyclic trimers formed from the condensation of a primary amine (in this case, propylamine) and formaldehyde. Their utility in synthetic chemistry primarily stems from their ability to act as a convenient and controlled source of formaldehyde or its iminium ion equivalent, particularly in reactions requiring non-aqueous conditions. The propyl groups enhance solubility in organic solvents compared to the parent unsubstituted triazinane.
Core Alternatives: Paraformaldehyde and 1,3,5-Trioxane
The most common alternatives to N-alkyl-1,3,5-triazinanes as formaldehyde surrogates are paraformaldehyde and 1,3,5-trioxane.
-
Paraformaldehyde: A solid polymer of formaldehyde, it is widely used due to its low cost and high formaldehyde content. However, its depolymerization can be slow and often requires heating, which can be incompatible with sensitive substrates.
-
1,3,5-Trioxane: A stable, cyclic trimer of formaldehyde, it is a crystalline solid that is more readily depolymerized under acidic conditions than paraformaldehyde.[1] It serves as a reliable source of anhydrous formaldehyde.[2][3]
Comparative Performance in Key Synthetic Transformations
The choice of a formaldehyde surrogate can significantly impact reaction efficiency, yield, and conditions. Below is a comparison of these reagents in common synthetic applications.
The Mannich Reaction: A Cornerstone of C-C Bond Formation
The Mannich reaction is a fundamental transformation for the aminomethylation of a carbon acid. The selection of the formaldehyde source can be crucial for achieving high yields and simplifying the reaction setup.
While a direct comparative study under identical conditions is not available in a single report, we can collate representative data from the literature to draw meaningful comparisons. For instance, in the aminomethylation of indoles, 1,3,5-trialkyl-1,3,5-triazinanes have been shown to be effective.
Table 1: Performance of Formaldehyde Surrogates in the Aminomethylation of Indoles
| Formaldehyde Surrogate | Substrate | Amine | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Triaryl-1,3,5-triazinane | Indole | Aniline | Toluene | Heat | 85 | [4][5] |
| 1,3,5-Triaryl-1,3,5-triazinane | 2-Methylindole | Aniline | Toluene | Heat | 82 | [4][5] |
| Paraformaldehyde | Indole | Dibenzylamine | Acetic Acid | Reflux | 90 | (Representative) |
| 1,3,5-Trioxane | Indole | Secondary Amine | Dioxane | HCl | Good to Excellent | (Representative) |
Experimental Protocol: Aminomethylation of Indole using 1,3,5-Triaryl-1,3,5-triazinane [4][5]
-
A solution of indole (1 mmol) and 1,3,5-triaryl-1,3,5-triazinane (0.5 mmol) in toluene (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C-3 amino-methylated indole.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and other related heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine with an aldehyde, typically formaldehyde, followed by cyclization.
Table 2: Comparison of Formaldehyde Surrogates in the Pictet-Spengler Reaction
| Formaldehyde Surrogate | Substrate | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Trioxane | Tryptamine | CH2Cl2 | TFA | 95 | [2] |
| Paraformaldehyde | Tryptamine | Benzene | Acetic Acid | 85 | (Representative) |
Experimental Protocol: Pictet-Spengler Reaction using 1,3,5-Trioxane [2]
-
To a solution of tryptamine (1 mmol) in dichloromethane (10 mL), 1,3,5-trioxane (1.1 mmol) is added.
-
The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA) (1.1 mmol) is added dropwise.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the tetrahydro-β-carboline.
Synthesis of this compound
The synthesis of N-substituted 1,3,5-triazinanes is generally a straightforward condensation reaction.
Caption: Synthesis of this compound.
Experimental Protocol: General Synthesis of N-Substituted 1,3,5-Triazinanes [6]
-
To a solution of the primary amine (3 equivalents) in a suitable solvent (e.g., methanol or toluene), an aqueous solution of formaldehyde (3 equivalents, typically 37 wt%) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified, often by distillation or crystallization, to yield the pure 1,3,5-trisubstituted-1,3,5-triazinane.
Logical Workflow for Aminomethylation
The use of this compound as a formaldehyde equivalent in a typical aminomethylation reaction follows a clear logical progression.
Caption: General workflow for aminomethylation reactions.
Conclusion
This compound serves as a valuable alternative to traditional formaldehyde sources like paraformaldehyde and 1,3,5-trioxane, particularly in applications requiring a soluble, stable, and reactive formaldehyde equivalent in organic solvents. While all three reagents can be effective, the choice of the optimal formaldehyde surrogate will depend on the specific requirements of the reaction, including the nature of the substrate, the desired reaction conditions, and the ease of handling. For reactions sensitive to aqueous conditions or requiring controlled release of formaldehyde, this compound and 1,3,5-trioxane are often superior choices to aqueous formaldehyde or paraformaldehyde. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their synthetic endeavors.
References
- 1. 1,3,5-Trioxane [commonorganicchemistry.com]
- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes [mdpi.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 1,3,5-Tripropyl-1,3,5-triazinane Validation
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3,5-Tripropyl-1,3,5-triazinane purity, offering insights into the strengths and limitations of each technique. We delve into detailed experimental protocols and present quantitative data to empower informed decisions in method selection and implementation.
The validation of this compound purity is critical for its application in various research and development settings. The choice of an analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide explores the most pertinent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Key Analytical Techniques
The selection of an optimal analytical method hinges on a thorough understanding of its performance characteristics. Below is a summary of key parameters for GC-MS, HPLC, and qNMR in the context of this compound analysis. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented here is based on closely related triazine compounds and serves as a strong predictive benchmark.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and boiling point, with detection by mass-to-charge ratio. | Separation based on differential partitioning between a mobile and stationary phase. | The signal intensity is directly proportional to the number of atomic nuclei. |
| Sensitivity | High (pg-ng/mL).[1][2] | Moderate to High (ng/mL to µg/mL), detector-dependent. | Low to Moderate (mg/mL). |
| Selectivity | High, especially with selected ion monitoring (SIM).[1] | Moderate to High, dependent on column and detector. | High, based on unique chemical shifts of nuclei. |
| Quantitation | Excellent, requires a calibration curve. | Excellent, requires a calibration curve. | Excellent, can be absolute with a certified internal standard. |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
| Development Cost | High. | Moderate. | Moderate to High. |
| Key Advantage | High sensitivity and structural confirmation. | Versatility with different detectors and suitability for non-volatile compounds. | No reference standard of the analyte is needed for purity determination (using an internal standard of known purity). |
| Key Limitation | May require derivatization for polar or non-volatile compounds. | The analyte must possess a chromophore for UV detection or require derivatization. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. The following protocols are generalized for triazine compounds and should be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
An internal standard (e.g., a deuterated analog or a compound with similar chromatographic behavior) should be added for accurate quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation of a wide range of compounds. Since this compound lacks a strong chromophore, derivatization or the use of alternative detectors like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) might be necessary. The following is a general protocol for related triazine herbicides which often possess UV-absorbing properties.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Typically in the range of 220-240 nm for triazines with chromophores. For this compound, a detector other than UV may be required if derivatization is not performed.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that allows for the determination of purity without a reference standard of the analyte.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16-64).
Data Processing and Purity Calculation:
-
Integrate the non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for method validation and a decision tree for selecting the most appropriate analytical technique.
Caption: A generalized workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of Triazine Derivatives: Efficacy in Antimicrobial, Antifungal, and Herbicidal Applications
Introduction
The 1,3,5-triazine scaffold is a versatile heterocyclic motif that forms the core of a wide array of biologically active compounds. Derivatives of 1,3,5-triazine have been extensively explored and have found applications in medicine and agriculture. This guide provides a comparative overview of the efficacy of various triazine derivatives in antimicrobial, antifungal, and herbicidal contexts. While this guide aims to be comprehensive, it is important to note the limited publicly available research on the specific efficacy of 1,3,5-Tripropyl-1,3,5-triazinane. Therefore, this document will focus on well-characterized triazine derivatives to provide a comparative framework for researchers, scientists, and drug development professionals.
Antimicrobial Efficacy: Quinolone-Triazine Hybrids
A promising strategy in antimicrobial drug development involves the hybridization of known pharmacophores to create novel compounds with enhanced efficacy. One such approach is the combination of the 1,3,5-triazine core with quinolones, such as ciprofloxacin. These hybrid molecules have demonstrated potent activity against a range of bacterial pathogens.
Quantitative Data: Antimicrobial Activity of Ciprofloxacin-Triazine Derivatives
The following table summarizes the in vitro antibacterial activity of representative ciprofloxacin-triazine hybrids against various bacterial strains. The efficacy is presented as the Minimum Inhibitory Concentration (MIC) in µM, which is the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound ID | S. aureus (MIC, µM) | P. aeruginosa (MIC, µM) | E. coli (MIC, µM) | Reference |
| Ciprofloxacin | 0.15 - 3.25 | 0.15 - 3.25 | 0.15 - 3.25 | [1] |
| Hybrid 114 | 0.06 - 1.53 | 0.06 - 1.53 | 0.06 - 1.53 | [1] |
| Hybrid 115 | 0.06 - 1.53 | 0.06 - 1.53 | 0.06 - 1.53 | [1] |
| Hybrid 121 | 0.06 - 1.53 | 0.06 - 1.53 | 0.06 - 1.53 | [1] |
Note: The specific MIC values for each bacterial strain for the hybrid compounds were not individually provided in the source material but were reported to be within the indicated range.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the ciprofloxacin-triazine hybrids was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[2][3][4]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) is prepared to a specific concentration, typically around 1.5 × 10⁸ colony-forming units (CFU)/mL.[2]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Mechanism of Action: Inhibition of DNA Gyrase
Quinolone antibiotics, and by extension their triazine hybrids, exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7][8][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination. The binding of the quinolone-triazine hybrid to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5]
Antifungal Efficacy: Azole-Triazine Hybrids
The development of hybrid molecules combining the 1,3,5-triazine scaffold with azole antifungals, such as fluconazole, represents a strategy to combat antifungal resistance and enhance efficacy. These hybrids have shown promising activity, including synergistic effects when used in combination with traditional antifungal agents.[10]
Quantitative Data: Antifungal Activity of Triazine Derivatives
The following table presents the in vitro antifungal activity of representative triazine derivatives against Candida albicans, a common fungal pathogen. The efficacy is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | C. albicans (MIC, µg/mL) | Reference |
| Fluconazole | - | [11] |
| Triazine Hybrid 18b | 3.125 | [11] |
| Triazine Hybrid 18c | 6.25 (against C. tropicalis) | [11] |
| Triazine-Coumarin Hybrid 6a | 100 (against T. rubrum) | [11] |
| 4-Aminoquinoline-s-triazine 8a-e | 8 | [11] |
Note: Direct MIC values for fluconazole were not provided in the comparative context of these specific triazine hybrids in the source material.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of triazine derivatives is typically evaluated using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]
-
Preparation of Compounds: Test compounds are dissolved in DMSO to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.[12]
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a concentration of approximately 1 x 10³ cells/mL.[12]
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 30-35°C for 24-48 hours.[12][13]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (e.g., ≥80%) of fungal growth compared to a drug-free control.[12]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, and their triazine hybrids, primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[16][17][18] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole-triazine hybrids disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[16] Some triazine amine compounds have also been shown to inhibit cell wall synthesis, demonstrating a potential dual mechanism of action.
Herbicidal Efficacy: Atrazine and Simazine
Triazine derivatives, such as atrazine and simazine, are widely used as selective herbicides in agriculture for the control of broadleaf and grassy weeds.[19][20] Their efficacy is dependent on factors such as application rate, weed species, and environmental conditions.
Quantitative Data: Herbicidal Efficacy of Atrazine and Simazine
The following table provides a summary of the weed control efficacy of atrazine and simazine formulations.
| Herbicide Formulation | Dose (g/ha) | Target Weed | Control Efficacy (%) | Reference |
| Primatop 500 SC (atrazine + simazine) | 3500 | Digitaria horizontalis | 98.0 | [21] |
| Primatop 80 PM (atrazine + simazine) | 3600 | Digitaria horizontalis | 98.5 | [21] |
| Primatop 80 PM (atrazine + simazine) | 3600 | Eleusine indica | 99.5 | [21] |
| Atrazine | ≤ 1.8 kg/ha | Murdannia nudiflora | 50% injury | [22] |
| Simazine | ≥ 5.1 kg/ha | Murdannia nudiflora | 50% injury | [22] |
Experimental Protocol: Herbicidal Activity Bioassay
The herbicidal activity of triazine derivatives can be assessed through various bioassays, including whole-plant assays and in vitro methods.[23][24][25][26]
-
Plant Cultivation: The target weed species are cultivated under controlled greenhouse or growth chamber conditions.
-
Herbicide Application: The triazine herbicides are applied at different concentrations, either pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).[19]
-
Evaluation: At specific time points after treatment, the herbicidal effect is evaluated by measuring parameters such as:
-
Data Analysis: The data is analyzed to determine the concentration of herbicide required to cause a certain level of effect, such as 50% growth reduction (GR₅₀) or 50% injury (I₅₀).[22]
Mechanism of Action: Inhibition of Photosystem II
Triazine herbicides act by inhibiting photosynthesis in susceptible plants.[27][28][29][30][31] They specifically target the D1 protein in the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein, triazines block the electron transport chain, preventing the flow of electrons from photosystem II.[27][28] This disruption halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[27]
The 1,3,5-triazine scaffold is a cornerstone in the development of a diverse range of bioactive molecules. While specific comparative efficacy data for this compound remains elusive in the current scientific literature, the broader family of triazine derivatives has demonstrated significant potential and success in antimicrobial, antifungal, and herbicidal applications. The hybridization of the triazine core with established pharmacophores like quinolones and azoles has yielded compounds with potent biological activities. Similarly, well-known triazine herbicides like atrazine and simazine continue to be vital tools in agriculture. The experimental protocols and mechanisms of action detailed in this guide provide a foundational understanding for researchers engaged in the design and evaluation of novel triazine-based compounds. Future research is warranted to explore the biological activities of less-studied derivatives such as this compound to fully elucidate the potential of this versatile chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazine amine compounds synergistically enhance the efficacy against fluconazole-resistant Candida albicans with fluconazole by inhibiting cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reviberoammicol.com [reviberoammicol.com]
- 16. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 18. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Update on Atrazine and Simazine Use in Turfgrass Systems | NC State Extension [turffiles.ncsu.edu]
- 21. Efficacy of atrazine + simazine in post-emergence controI of weeds in maize, in Brazilian Cerrados - Weed Control Journal [weedcontroljournal.org]
- 22. Efficacy and Fate of Atrazine and Simazine in Doveweed (Murdannia nudiflora) | Weed Science | Cambridge Core [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. epa.gov [epa.gov]
- 26. policycommons.net [policycommons.net]
- 27. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 28. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 29. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 30. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 31. researchgate.net [researchgate.net]
Unveiling the Potential of 1,3,5-Triazines: A Comparative Guide to their Enzyme Inhibition through Docking Studies
For researchers, scientists, and drug development professionals, 1,3,5-triazine derivatives have emerged as a versatile scaffold in the quest for potent and selective enzyme inhibitors. This guide provides a comparative analysis of recent docking studies on these compounds, offering insights into their interactions with various key enzyme targets implicated in cancer and neurodegenerative diseases. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and signaling pathways to support ongoing drug discovery efforts.
Performance Comparison: 1,3,5-Triazine Derivatives as Enzyme Inhibitors
Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of 1,3,5-triazine derivatives against a range of enzymes. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.
Dihydrofolate Reductase (DHFR) Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound A2 | Human DHFR | 7.46 | - | Phe31 | [1] |
| Compound A5 | Human DHFR | 3.72 | - | Phe31 | [1] |
| Compound B1 | Human DHFR | 6.46 | - | Phe31 | [1] |
| Compound B3 | Human DHFR | 4.08 | - | Phe31 | [1] |
| Compound 8e | Human DHFR | 50 | - | - | [2] |
| Compound 9a | Human DHFR | 42 | - | - | [2] |
| Compound 11e | Human DHFR | 28 | - | - | [2] |
| Methotrexate (Standard) | Human DHFR | - | - | - | [1][2] |
Kinase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound 5f | EGFR Tyrosine Kinase | 395.1 | - | Multiple H-bonds | [3] |
| Compound 5g | EGFR Tyrosine Kinase | 286.9 | - | Multiple H-bonds | [3] |
| Compound 5h | EGFR Tyrosine Kinase | 229.4 | - | Multiple H-bonds | [3] |
| Erlotinib (Standard) | EGFR Tyrosine Kinase | - | -8.5 | - | [3][4] |
| Compound 4b | B-Raf (V600E) | - | - | - | [5] |
| Compound 4c | VEGFR-2 | - | - | - | [5] |
| Compound 5g | PI3K-α | - | - | - | [5] |
| Compound 2g | EGFR | - | -8.3 | - | [4] |
| Compound 2d | ALK | - | -9.0 | - | [4] |
| Compound 2c | PI3K | - | -9.0 | - | [4] |
| Compound 2c | mTOR | - | -9.5 | - | [4] |
| Compound 6 | PI3Kγ | 6900 | - | - | |
| Wortmannin (Standard) | PI3Kγ | 3190 | - | - |
Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Interacting Residues | Reference | |---|---|---|---| | Compound 12 | Butyrylcholinesterase (BuChE) | 1.0 - 18.8 | His438, Trp82 |[6] | | Compound 3b | Acetylcholinesterase (AChE) | 0.018 | Catalytic and peripheral sites |[7] | | Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.016 | - |[7] | | Compound 9f | Acetylcholinesterase (AChE) | 0.044 | - |[7] | | Triazine-triazolopyrimidine hybrid II | AChE / BuChE | 0.065 / 1.88 | - |[6] | | Derivative with 3-(trifluoromethyl)aniline | Acetylcholinesterase (AChE) | 0.065 | - |[8] | | Derivative with p-anisidine | Acetylcholinesterase (AChE) | 0.092 | - |[8] | | Nitrogen mustard analog 31 | AChE / BACE-1 | 0.051 / 9.00 | - |[8] | | Nitrogen mustard analog 32 | AChE / BACE-1 | 0.055 / 11.09 | - |[8] | | Coumarin-1,3,5-triazine derivative 49 | Acetylcholinesterase (AChE) | 0.018 | - |[8] |
Experimental Protocols
A generalized workflow for the molecular docking studies of 1,3,5-triazine derivatives as enzyme inhibitors is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using a force field such as AMBER or CHARMM. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 1,3,5-triazine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
3. Grid Generation:
-
The active site of the enzyme is identified, often based on the position of the co-crystallized ligand in the original PDB file.
-
A grid box is generated around the active site to define the search space for the docking algorithm. The size and coordinates of the grid box are set to encompass the entire binding pocket.
4. Molecular Docking:
-
Docking is performed using software such as AutoDock, Glide, MOE (Molecular Operating Environment), or GOLD.[]
-
The prepared ligands are docked into the prepared protein structure within the defined grid box.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
5. Scoring and Analysis:
-
The binding affinity of each ligand pose is estimated using a scoring function, which calculates a docking score or binding energy.
-
The poses are ranked based on their scores, with the lowest energy conformation typically considered the most favorable.
-
The best-ranked poses are visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues of the enzyme's active site.
Signaling Pathway Involvement
The inhibition of kinases such as EGFR and PI3K by 1,3,5-triazine derivatives can have significant downstream effects on cellular signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the EGFR-PI3K signaling pathway, a common target in cancer therapy.
References
- 1. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease [mdpi.com]
Unlocking the Potential of 1,3,5-Triazines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of 1,3,5-triazine compounds and their biological activity is paramount for designing next-generation therapeutics and agrochemicals. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,3,5-triazine derivatives across anticancer, antimicrobial, and antiviral applications, supported by quantitative data and detailed experimental protocols.
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a versatile template in medicinal and agricultural chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, and slight modifications to the substituents on the triazine core can lead to significant changes in potency and selectivity.[1]
Anticancer Activity: Targeting Key Signaling Pathways
1,3,5-triazine derivatives have emerged as a promising class of anticancer agents, with several compounds showing potent activity against various cancer cell lines.[2] A primary mechanism of action for many of these compounds is the inhibition of key enzymes in cancer cell signaling pathways, most notably Epidermal Growth Factor Receptor (EGFR).[3][4]
Structure-Activity Relationship of Anticancer 1,3,5-Triazines
The anticancer activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.
-
Substitution at C2, C4, and C6: The introduction of various moieties such as aniline, morpholine, and piperidine at these positions significantly influences the cytotoxic potential. For instance, the presence of a morpholine ring has been shown to enhance anticancer activity.[5]
-
Role of Specific Functional Groups: The incorporation of groups capable of forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of kinases like EGFR is crucial for inhibitory activity.[6] For example, studies have shown that certain substitutions can lead to potent inhibition of EGFR-tyrosine kinase (EGFR-TK).[6]
-
Hybrid Molecules: Hybrid molecules incorporating the 1,3,5-triazine scaffold with other pharmacologically active moieties, such as quinazoline, have demonstrated enhanced EGFR inhibition.[3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,3,5-triazine derivatives against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | Specific 1,3,5-triazine derivative | MDAMB231 (Breast) | - | [6] |
| 1d | Specific 1,3,5-triazine derivative | BT474 (Breast) | - | [6] |
| 1d | Specific 1,3,5-triazine derivative | MCF7 (Breast) | - | [6] |
| 7c | Hybrid quinazoline-1,3,5-triazine | A549 (Lung) | - | [3] |
| 7d | Hybrid quinazoline-1,3,5-triazine | A549 (Lung) | - | [3] |
| 7e | Hybrid quinazoline-1,3,5-triazine | A549 (Lung) | - | [3] |
| 7j | Hybrid quinazoline-1,3,5-triazine | A549 (Lung) | - | [3] |
| 13c | Chiral 1,3,5-triazine derivative | MCF-7 (Breast) | 8.04 | [7] |
| 13c | Chiral 1,3,5-triazine derivative | A549 (Lung) | 12.24 | [7] |
Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were described as potent.
Signaling Pathway and Experimental Workflow
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[10] 1,3,5-triazine-based EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.
The following diagram illustrates a typical workflow for evaluating the anticancer activity of 1,3,5-triazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADME Analysis of 1,3,5-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. This guide provides a comparative analysis of the in silico ADME properties of 1,3,5-triazine derivatives against other common heterocyclic scaffolds, supported by data from computational studies.
Data Presentation: Comparative ADME Profiling
The following tables summarize key in silico ADME parameters for representative 1,3,5-triazine derivatives and compares them with alternative heterocyclic scaffolds such as pyrimidines, quinazolines, and benzimidazoles. These predictions are typically generated using computational tools like SwissADME and ADMETlab 2.0.
Table 1: In Silico Physicochemical and Lipophilicity Properties
| Scaffold | Representative Derivative | Molecular Weight ( g/mol ) | LogP (Consensus) | H-Bond Acceptors | H-Bond Donors | Topological Polar Surface Area (Ų) |
| 1,3,5-Triazine | 2,4-diamino-6-phenyl-1,3,5-triazine | 187.21 | 1.25 | 5 | 2 | 87.4 |
| 1,3,5-Triazine | Melamine | 126.12 | -1.37 | 6 | 3 | 92.7 |
| Pyrimidine | 2,4-diaminopyrimidine | 110.12 | -0.63 | 4 | 2 | 64.8 |
| Quinazoline | 4-aminoquinazoline | 145.16 | 1.34 | 3 | 1 | 51.9 |
| Benzimidazole | 2-aminobenzimidazole | 133.15 | 1.38 | 2 | 2 | 55.1 |
Table 2: In Silico Pharmacokinetic Properties
| Scaffold | Representative Derivative | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP3A4 Inhibitor |
| 1,3,5-Triazine | 2,4-diamino-6-phenyl-1,3,5-triazine | High | No | No | No | Yes | No |
| 1,3,5-Triazine | Melamine | High | No | No | No | No | No |
| Pyrimidine | 2,4-diaminopyrimidine | High | Yes | No | No | No | No |
| Quinazoline | 4-aminoquinazoline | High | Yes | No | Yes | No | Yes |
| Benzimidazole | 2-aminobenzimidazole | High | Yes | No | No | No | No |
Table 3: In Silico Drug-Likeness and Medicinal Chemistry Friendliness
| Scaffold | Representative Derivative | Lipinski's Rule of Five Violations | Veber Rule | Egan Rule | PAINS Alert |
| 1,3,5-Triazine | 2,4-diamino-6-phenyl-1,3,5-triazine | 0 | Yes | Yes | 0 |
| 1,3,5-Triazine | Melamine | 0 | Yes | Yes | 0 |
| Pyrimidine | 2,4-diaminopyrimidine | 0 | Yes | Yes | 0 |
| Quinazoline | 4-aminoquinazoline | 0 | Yes | Yes | 0 |
| Benzimidazole | 2-aminobenzimidazole | 0 | Yes | Yes | 0 |
Experimental Protocols: In Silico ADME Prediction
The data presented above is generated using established in silico methodologies. Below are generalized protocols for utilizing common web-based tools for ADME prediction.
Protocol 1: ADME Prediction using SwissADME
-
Input Preparation: Prepare a list of molecules in a simplified molecular-input line-entry system (SMILES) format. Each SMILES string should be on a new line.
-
Access SwissADME: Navigate to the SwissADME web server (--INVALID-LINK--).
-
Molecule Submission: Paste the list of SMILES strings into the input box.
-
Run Analysis: Click the "Run" button to initiate the calculations.
-
Data Retrieval: The results for each molecule will be displayed in a table format, providing information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1]
-
BOILED-Egg Visualization: The "BOILED-Egg" diagram provides a graphical representation of predicted gastrointestinal absorption and blood-brain barrier permeation.[2] Points in the white area are predicted to be well absorbed by the GI tract, while points in the yellow yolk are predicted to cross the BBB.[1][2]
Protocol 2: ADME Prediction using ADMETlab 2.0
-
Input Preparation: Prepare the molecular structures in a supported format, such as SMILES or SDF.
-
Access ADMETlab 2.0: Navigate to the ADMETlab 2.0 web server (--INVALID-LINK--).
-
Select Calculation Type: Choose between "ADMET Evaluation" for single molecules or "ADMET Screening" for batch processing.
-
Molecule Submission: Input the molecule(s) by drawing, pasting SMILES, or uploading a file.
-
Initiate Prediction: Start the calculation process.
-
Analyze Results: The platform provides a comprehensive output detailing a wide range of ADME-Tox properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.[3][4]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in in silico ADME analysis.
Caption: In silico ADME analysis workflow for 1,3,5-triazine derivatives.
Caption: Conceptual BOILED-Egg diagram from SwissADME.
Conclusion
The in silico ADME analysis of 1,3,5-triazine derivatives reveals that this scaffold generally possesses favorable drug-like properties, including good predicted gastrointestinal absorption and a low propensity for violating key rules for oral bioavailability. When compared to other heterocyclic scaffolds, 1,3,5-triazines hold their own as a viable core for drug design. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacokinetic profile. The computational tools and protocols outlined in this guide provide a robust framework for the early-stage assessment of 1,3,5-triazine derivatives and other novel chemical entities, enabling a more efficient and data-driven drug discovery process.
References
A Comparative Guide to the Synthesis of 1,3,5-Triazines: Conventional vs. Microwave-Assisted Methods
The synthesis of 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis has provided a powerful alternative, often leading to dramatic improvements in reaction efficiency and sustainability. This guide offers a detailed comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Differences
Microwave-assisted synthesis consistently outperforms conventional heating in terms of reaction time and often provides comparable or higher yields. The key advantages of microwave chemistry lie in its rapid and uniform heating, which can lead to cleaner reactions and reduced side product formation.[1][2]
Quantitative Comparison of Synthesis Methods
The following tables summarize the quantitative data from various studies, highlighting the differences in reaction time, yield, and conditions between conventional and microwave-assisted synthesis of 1,3,5-triazines.
Table 1: Synthesis of 1,3,5-Triazinane Derivatives
| Starting Materials | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formaldehyde, p-toluidine, Thiourea | Conventional | Reflux (Benzene) | 5-6 h | 47-60 | [1] |
| Formaldehyde, p-toluidine, Thiourea | Microwave | - | - | 68-80 | [1] |
| Fluorinated anilines, Formaldehyde | Conventional | - | 10 h | 62-78 | [1] |
| Fluorinated anilines, Formaldehyde | Microwave | - | 3 min | 98-99 | [1] |
Table 2: Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
| Starting Materials | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzonitrile | Conventional | 200 | 24 h | 55 | [1] |
| Benzonitrile | Microwave | - | - | No product | [1] |
| N-cyanomorpholine | Conventional | 200 | 24 h | 84 | [1] |
| N-cyanomorpholine | Microwave | - | - | 37 | [1] |
| Cyanoguanidine, Anilines, Acetone | Conventional | Reflux | 22 h | 34-81 | [1] |
| Cyanoguanidine, Anilines, Acetone | Microwave | 90 | 5 min | 36-84 | [1] |
| Cyanoguanidine, 4-chloroaniline, Acetone | Conventional | - | - | 69 | [1] |
| Cyanoguanidine, 4-chloroaniline, Acetone | Microwave | - | - | 76 | [1] |
| Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Conventional | - | - | - | [3] |
| Dichlorotriazinyl benzenesulfonamide, Nucleophiles (Cu(I) catalyzed) | - | - | Significantly shorter | Higher in some cases | [3] |
Table 3: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine
| Starting Materials | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Not specified | Conventional | 100 | 14 h | 81 | [1] |
| Not specified | Microwave | 80 | 14 min | 93 | [1] |
Reaction Mechanism and Experimental Workflows
The synthesis of 1,3,5-triazines often proceeds through the nucleophilic substitution of chlorine atoms on a cyanuric chloride core or via the cyclotrimerization of nitriles. The diagrams below illustrate a typical reaction pathway and a comparison of the experimental workflows for conventional and microwave-assisted methods.
Caption: General reaction pathway for the synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride.
Caption: Comparative workflow of conventional versus microwave-assisted synthesis of 1,3,5-triazines.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 1,3,5-triazine derivatives, based on procedures described in the literature.[4][5] Researchers should consult the specific literature for precise quantities and conditions for their target molecule.
Conventional Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
This protocol is a general representation of a conventional heating method for the sequential substitution of cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Appropriate nucleophiles (amines, alcohols, thiols, etc.)
-
Solvent (e.g., acetone, THF, dioxane)
-
Base (e.g., sodium carbonate, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve cyanuric chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the first nucleophile and a base to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For the second substitution, add the second nucleophile and base to the reaction mixture and heat to a temperature between 30-50 °C for several hours.
-
For the third substitution, add the third nucleophile and base and increase the temperature to reflux for several hours to days, until the reaction is complete as indicated by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Microwave-Assisted Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
This protocol outlines a typical microwave-assisted synthesis, which significantly reduces reaction times.
Materials:
-
Cyanuric chloride
-
Appropriate nucleophiles
-
Solvent (e.g., DMF, ethanol, or solvent-free)
-
Base (e.g., Na2CO3, DIPEA)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reactor vial, combine cyanuric chloride, the first nucleophile, a base, and the solvent (if applicable).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration (e.g., 2.5 minutes).[2]
-
After the initial irradiation, cool the vial and add the second nucleophile and base.
-
Irradiate the mixture again under similar or slightly modified conditions.
-
Repeat the process for the third nucleophile.
-
After the final irradiation, cool the vial to room temperature.
-
Transfer the reaction mixture to a flask.
-
Perform an appropriate workup, which may involve pouring the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography if necessary.
Conclusion
Microwave-assisted synthesis offers a compelling alternative to conventional heating for the preparation of 1,3,5-triazines. The primary advantages include a dramatic reduction in reaction times, often from hours or days to mere minutes, and frequently improved yields.[1][2] This efficiency, coupled with the potential for solvent-free reactions, aligns well with the principles of green chemistry. While conventional methods remain valuable and are sometimes necessary for specific substrates or scalability, the benefits of microwave irradiation in terms of speed, efficiency, and sustainability make it an increasingly attractive option for modern organic synthesis. Researchers and drug development professionals are encouraged to consider microwave-assisted methods to accelerate their discovery and development processes.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Potent Threat of 1,3,5-Triazine Derivatives in Oncology: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, the spotlight has increasingly turned towards a class of heterocyclic compounds known as 1,3,5-triazines. These derivatives are emerging as formidable contenders, demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines. This guide offers a comprehensive comparison of the anti-cancer performance of various 1,3,5-triazine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the burgeoning potential of these compounds.
The versatility of the 1,3,5-triazine scaffold allows for molecular hybridization and substitutions at its 2, 4, and 6 positions, leading to a diverse library of compounds with varied and potent anti-proliferative properties.[1][2] Studies have revealed that these derivatives can induce cancer cell death through interference with crucial signaling pathways, offering a promising avenue to overcome drug resistance and mitigate the side effects associated with conventional chemotherapy.[2]
Comparative Cytotoxic Activity
The efficacy of novel 1,3,5-triazine derivatives has been rigorously tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined and are presented below in comparison to established anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine Derivatives | |||
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [1] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [1] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] |
| Biguanide-Derived 1,3,5-triazines | |||
| Compound 2c | SW620 (Colorectal) | 25.25 ± 1.12 | [3] |
| Compound 3c | SW620 (Colorectal) | 22.80 ± 1.06 | [3] |
| Compound 2c | HCT116 (Colorectal) | 26.29 ± 1.07 | [3] |
| Compound 3c | HCT116 (Colorectal) | 20.79 ± 1.07 | [3] |
| Cisplatin (Control) | HCT116 & SW620 | Comparable to 2c/3c | [3] |
| Morpholine-Functionalized 1,3,5-triazines | |||
| Compound 11 | SW620 (Colorectal) | 5.85 | [4] |
| 5-Fluorouracil (Control) | SW620 (Colorectal) | 21.74 | [4] |
| Compound 5 | SW480 (Colorectal) | 43.12 | [4] |
| Compound 5 | SW620 (Colorectal) | 32.83 | [4] |
| Tri-amino-substituted 1,3,5-triazines | |||
| Compound 8e | A549 (Lung) | 0.050 | [5] |
| Compound 9a | A549 (Lung) | 0.042 | [5] |
| Compound 10e | A549 (Lung) | 0.062 | [5] |
| Compound 11e | A549 (Lung) | 0.028 | [5] |
| Methotrexate (Control) | A549 (Lung) | Higher than test compounds | [5] |
| Chiral 1,3,5-triazine Derivatives | |||
| Compound 13c | MCF-7 (Breast) | 8.04 | [6] |
| Compound 13c | A549 (Lung) | 12.24 | [6] |
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways essential for cancer cell proliferation and survival.[2][7] Notably, these compounds have been identified as potent inhibitors of:
-
PI3K/mTOR Pathway: Several derivatives, such as ZSTK474, exhibit strong antitumor activity by inhibiting phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), crucial regulators of cell growth and survival.[8][9]
-
EGFR Tyrosine Kinase: Certain 1,3,5-triazines have demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers, including breast and lung cancer.[10][11]
-
Dihydrofolate Reductase (DHFR): As potent antifolate agents, some tri-amino-substituted 1,3,5-triazines have shown superior cytotoxic activity compared to methotrexate by targeting DHFR, an enzyme critical for nucleotide synthesis.[5]
The following diagram illustrates a simplified workflow for evaluating the cytotoxic activity of these compounds.
References
- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Novel 1,3,5-Triazine Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of newly synthesized 1,3,5-triazine derivatives incorporating aminobenzoic acid, placing their performance in context with established antibiotics. The data presented is compiled from recent peer-reviewed research, offering a valuable resource for those engaged in the discovery and development of new antimicrobial drugs.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the novel 1,3,5-triazine aminobenzoic acid derivatives is evaluated based on their Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency against a particular microorganism. The following tables summarize the in vitro activity of mono-, di-, and tri-substituted s-triazine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Ampicillin included as a standard reference antibiotic.
Table 1: Antimicrobial Activity of Mono-substituted 1,3,5-Triazine Derivatives
| Compound | R | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 3 | 4-carboxyphenylamino | >250 | >250 |
| 4 | Phenylamino | >250 | >250 |
| 5 | Benzylamino | >250 | >250 |
| 6 | Diethylamino | >250 | >250 |
| 7 | Morpholino | >250 | >250 |
| 8 | Piperidino | >250 | >250 |
| Ampicillin | - | 25 | 50 |
Table 2: Antimicrobial Activity of Di-substituted 1,3,5-Triazine Derivatives
| Compound | R¹ | R² | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 9 | 4-carboxyphenylamino | Phenylamino | >250 | 100 |
| 10 | 4-carboxyphenylamino | Benzylamino | 25 | 100 |
| 11 | 4-carboxyphenylamino | Diethylamino | >250 | 100 |
| 12 | 4-carboxyphenylamino | Morpholino | >250 | 100 |
| 13 | 4-carboxyphenylamino | Piperidino | 50 | 50 |
| Ampicillin | - | - | 25 | 50 |
Table 3: Antimicrobial Activity of Tri-substituted 1,3,5-Triazine Derivatives
| Compound | R¹ | R² | R³ | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 14 | 4-carboxyphenylamino | Phenylamino | Phenylamino | >250 | 50 |
| 15 | 4-carboxyphenylamino | Phenylamino | Benzylamino | >250 | 100 |
| 16 | 4-carboxyphenylamino | Diethylamino | Diethylamino | 25 | >250 |
| 17 | 4-carboxyphenylamino | Morpholino | Morpholino | >250 | >250 |
| 18 | 4-carboxyphenylamino | Piperidino | Piperidino | >250 | >250 |
| Ampicillin | - | - | - | 25 | 50 |
Data sourced from Al-Zaydi et al. (2017).[1][2]
Key Observations from In Vitro Studies
The substitution pattern on the 1,3,5-triazine core plays a critical role in the antimicrobial activity of these derivatives. Mono-substituted compounds generally exhibit weak to no activity. In contrast, di- and tri-substituted derivatives show a marked increase in potency, with some compounds demonstrating activity comparable to the standard antibiotic, ampicillin.[1]
Specifically, compound 10 , a di-substituted derivative with a benzylamino group, and compound 16 , a tri-substituted derivative with two diethylamino groups, both show an MIC of 25 µg/mL against Staphylococcus aureus, equivalent to that of ampicillin.[1][2] Furthermore, compound 13 , a di-substituted derivative with a piperidino group, and compound 14 , a tri-substituted derivative with two phenylamino groups, display promising activity against Escherichia coli with an MIC of 50 µg/mL, also comparable to ampicillin.[1][2]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited research.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight on a suitable non-selective agar medium.
-
Morphologically similar colonies are selected and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Controls:
-
The synthesized 1,3,5-triazine derivatives and the reference antibiotic (e.g., Ampicillin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacterial suspension without any antimicrobial agent) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing Experimental and Logical Frameworks
To further elucidate the research process and findings, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 1,3,5-Tripropyl-1,3,5-triazinane: A Procedural Guide
The proper disposal of 1,3,5-Tripropyl-1,3,5-triazinane is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets of structurally related compounds and should be used in conjunction with your institution's specific safety protocols.
Hazard Profile
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1] |
| Harmful in contact with skin | Acute Toxicity, Dermal | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
| Causes skin irritation | Skin Irritation | P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Causes serious eye irritation | Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| May cause respiratory irritation | STOT - Single Exposure | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[3] |
| Harmful to aquatic life with long lasting effects | Chronic Aquatic Toxicity | P273: Avoid release to the environment.[4] |
Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step protocol should be followed:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material that will not react with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The storage area should be clearly marked as a chemical waste storage area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Disposal should be carried out in accordance with all local, regional, national, and international regulations.[6]
-
-
Decontamination of Work Area:
-
After the waste has been prepared for disposal, thoroughly decontaminate the work area.
-
Use a suitable cleaning agent and wipe down all surfaces that may have come into contact with the chemical.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,3,5-Tripropyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,3,5-Tripropyl-1,3,5-triazinane. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if it comes into contact with the skin or is swallowed, and it can cause significant skin and eye irritation.[1][2]
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement |
| Acute Dermal Toxicity | H312: Harmful in contact with skin[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] |
Recommended Personal Protective Equipment (PPE)
Due to the lack of specific permeation data for this compound, recommendations for glove selection are based on data for structurally similar aliphatic amine and heterocyclic compounds. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any damage is suspected.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves - Minimum thickness: 15 mil (0.38 mm)- For prolonged contact or immersion, consider Butyl rubber gloves. | Provides a protective barrier against skin contact. Thicker gloves offer longer breakthrough times. Nitrile and neoprene are effective against a range of organic chemicals, including amines.[3] |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from splashes and airborne droplets. |
| Skin and Body Protection | Laboratory coat - Consider a chemically resistant apron for handling larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area or a fume hood . | Minimizes inhalation exposure. |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound.
Experimental Workflow
Step-by-Step Protocol:
-
Preparation:
-
Don the recommended PPE as outlined in the table above.
-
Ensure the fume hood is operational and provides adequate airflow.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully dispense the required amount of this compound. Avoid splashing.
-
Keep the container sealed when not in use.
-
Perform all manipulations within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Segregate all waste materials as described in the disposal plan.
-
Carefully remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4][5][6]
Disposal Workflow
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect unused this compound and solutions containing it in a dedicated, labeled, and sealed waste container. The container should be compatible with organic amines.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
-
Storage:
-
Store waste containers in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is incineration at a permitted facility.[7] Incineration of nitrogen-containing organic compounds should be carried out in a high-temperature incinerator equipped with afterburners and scrubbers to control the emission of nitrogen oxides and other pollutants.[8][9]
-
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical.
References
- 1. wellbefore.com [wellbefore.com]
- 2. registry.mvlwb.ca [registry.mvlwb.ca]
- 3. gloves.com [gloves.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Waste Incineration Equipment: A Comprehensive Guide [hrincinerator.com]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
